Diethoxysilane
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
18165-68-9 |
|---|---|
Fórmula molecular |
C4H12O2Si |
Peso molecular |
120.22 g/mol |
Nombre IUPAC |
diethoxysilane |
InChI |
InChI=1S/C4H12O2Si/c1-3-5-7-6-4-2/h3-4,7H2,1-2H3 |
Clave InChI |
ZXPDYFSTVHQQOI-UHFFFAOYSA-N |
SMILES |
CCO[Si]OCC |
SMILES canónico |
CCO[SiH2]OCC |
Origen del producto |
United States |
Foundational & Exploratory
Diethoxysilane: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxysilane (DES) is an organosilicon compound with the chemical formula C₄H₁₂O₂Si. It belongs to the family of alkoxysilanes, which are characterized by the presence of one or more alkoxy groups (-OR) attached to a silicon atom. What makes this compound particularly significant is its bifunctional nature; it possesses two hydrolyzable ethoxy groups and two reactive silicon-hydride (Si-H) bonds.[1] This dual functionality allows it to participate in two distinct types of chemical reactions: hydrolysis and condensation via the ethoxy groups, and reduction or hydrosilylation reactions via the Si-H bonds.[1] This versatility makes this compound a valuable reagent and precursor in a wide range of applications, from the synthesis of advanced materials to its use as a selective reducing agent in organic chemistry.
Chemical Structure
The this compound molecule consists of a central silicon atom covalently bonded to two ethoxy groups (-OCH₂CH₃) and two hydrogen atoms. The silicon atom is sp³-hybridized, resulting in a tetrahedral geometry. The presence of both Si-O and Si-H bonds gives the molecule its unique reactivity. The Si-H bond is weakly polarized, with the hydrogen atom being slightly hydridic, which is the basis for its reducing properties. The ethoxy groups are susceptible to hydrolysis, especially in the presence of acid or base catalysts, which initiates the formation of siloxane polymers.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂O₂Si | [1][2][3] |
| Molecular Weight | 120.22 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 91.2°C at 760 mmHg | [1][2] |
| Flash Point | 9°C | [1][2] |
| Vapor Pressure | 61.6 mmHg at 25°C | [1][2] |
| CAS Number | 18165-68-9 | [1][2] |
| Density | Not available in cited literature | [2][4] |
| Refractive Index | Not available in cited literature | [2] |
Chemical Reactivity and Key Reactions
This compound's bifunctionality is the cornerstone of its chemical reactivity. The ethoxy groups provide a pathway for building silicon-oxygen networks, while the silicon-hydride bonds offer opportunities for reduction and addition reactions.
Hydrolysis and Condensation
The hydrolysis of the ethoxy groups in this compound is a critical first step in processes like sol-gel synthesis and surface modification. This reaction is typically catalyzed by either an acid or a base.[1]
-
Under acidic conditions , the hydrolysis is initiated by the protonation of an alkoxy group, making it a better leaving group. The subsequent condensation of the resulting silanol (Si-OH) groups tends to form less branched, more linear, or randomly branched polymer chains.[1]
-
Under basic conditions , the mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom. The condensation of silanolates (SiO⁻) in basic media often leads to more highly branched and cross-linked structures.[1]
The overall process can be represented by a two-step reaction:
-
Hydrolysis: (C₂H₅O)₂SiH₂ + 2H₂O → (HO)₂SiH₂ + 2C₂H₅OH
-
Condensation: n(HO)₂SiH₂ → [-Si(H)₂-O-]n + nH₂O
Caption: The hydrolysis and condensation pathway of this compound.
Use as a Reducing Agent
The presence of Si-H bonds allows this compound to function as a mild and selective reducing agent in organic synthesis.[1] It can be used for the reduction of various functional groups, often in the presence of a Lewis acid or other activators. This makes it a valuable alternative to metal-based hydrides like lithium aluminum hydride or sodium borohydride, especially when higher selectivity is required.
Hydrosilylation
Hydrosilylation is a reaction where the Si-H bond adds across a carbon-carbon double or triple bond. This reaction is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for crosslinking polymers. The reaction typically requires a transition metal catalyst, most commonly based on platinum.
Experimental Protocols
While specific experimental conditions can vary based on the substrate and desired outcome, the following sections provide an overview of the methodologies for key reactions involving this compound.
General Protocol for Acid-Catalyzed Hydrolysis
-
Setup: A reaction vessel equipped with a magnetic stirrer and a means to monitor the reaction (e.g., by spectroscopy) is charged with this compound and a suitable solvent (e.g., an alcohol or tetrahydrofuran).
-
Catalyst Addition: A controlled amount of an acidic catalyst (e.g., hydrochloric acid or acetic acid) dissolved in water is added to the silane solution. The water-to-silane molar ratio is a critical parameter that influences the reaction kinetics.[1]
-
Reaction: The mixture is stirred at a controlled temperature. The progress of the hydrolysis and subsequent condensation can be monitored by techniques such as FT-IR spectroscopy (observing the disappearance of Si-H and Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds) or NMR spectroscopy.
-
Work-up: Once the desired degree of condensation is achieved, the catalyst can be neutralized, and the resulting polymer can be isolated by removal of the solvent and by-products.
General Protocol for Reduction of a Carbonyl Compound
-
Setup: In an inert atmosphere (e.g., under nitrogen or argon), a flask is charged with the carbonyl compound (e.g., an ester or a ketone) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Lewis Acid Addition: A Lewis acid catalyst (e.g., boron trifluoride etherate or indium(III) bromide) is added to the solution.
-
Silane Addition: this compound is added to the mixture, often dropwise, at a controlled temperature (which can range from room temperature to elevated temperatures depending on the substrate's reactivity).
-
Reaction and Quenching: The reaction is stirred until completion, as monitored by techniques like TLC or GC-MS. The reaction is then carefully quenched, typically with an aqueous solution, to hydrolyze any remaining silane and silyl ether intermediates.
-
Isolation: The product is isolated through standard organic chemistry work-up procedures, such as extraction and chromatography.
Caption: A generalized experimental workflow for the reduction of a carbonyl compound.
Applications
The unique chemistry of this compound lends itself to several high-value applications:
-
Precursor for Silicon Dioxide (SiO₂) Films: In the microelectronics industry, this compound is used as a precursor in chemical vapor deposition (CVD) processes to grow high-purity silicon dioxide films, which are essential as insulators and dielectric layers.[1]
-
Crosslinking Agent: It is used to crosslink silicone polymers, which enhances the mechanical strength, thermal stability, and chemical resistance of materials like silicone rubbers and resins.[2]
-
Surface Modification: this compound can be used to modify the surfaces of glass and metals, improving properties such as adhesion and corrosion resistance.[2]
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also sensitive to moisture and can react with water, potentially violently.[2] Therefore, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. When handling, appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used. All work should be conducted in a well-ventilated fume hood.
References
Synthesis of High-Purity Diethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxysilane ((C₂H₅O)₂SiH₂) is a valuable organosilicon compound with a growing range of applications in materials science, organic synthesis, and pharmaceuticals. Its utility is often predicated on its purity, as contaminants can significantly impact reaction outcomes, material properties, and biological activity. This technical guide provides an in-depth overview of the synthesis and purification of high-purity this compound, intended to equip researchers and professionals with the necessary knowledge to produce this critical reagent. The guide details common synthetic routes, purification methodologies, and analytical techniques for purity assessment.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two primary approaches: the reaction of a chlorosilane precursor with ethanol and the direct synthesis from elemental silicon and ethanol. The former is a more traditional and widely adaptable laboratory method, while the latter represents a more modern, chlorine-free "green" chemistry approach.
Synthesis from Dichlorosilane and Ethanol (Analogous Method)
Reaction:
SiH₂Cl₂ + 2 C₂H₅OH → (C₂H₅O)₂SiH₂ + 2 HCl
Experimental Protocol:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber to neutralize the hydrogen chloride (HCl) gas byproduct. The entire apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorosilane.
-
Reagents:
-
Dichlorosilane (SiH₂Cl₂)
-
Anhydrous Ethanol (C₂H₅OH)
-
An inert, high-boiling point solvent (e.g., toluene or hexane) can be used to moderate the reaction.
-
A tertiary amine (e.g., triethylamine) or another acid scavenger can be used to neutralize the HCl in situ, which can improve yields by preventing acid-catalyzed side reactions.
-
-
Procedure: a. The reaction flask is charged with a solution of anhydrous ethanol in the chosen inert solvent. If an acid scavenger is used, it is also added at this stage. b. The flask is cooled in an ice bath to control the exothermic reaction. c. Dichlorosilane is added dropwise from the dropping funnel to the stirred ethanol solution at a rate that maintains the reaction temperature below 10°C. d. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. e. If an amine scavenger is used, the resulting amine hydrochloride salt will precipitate and can be removed by filtration. f. The crude this compound solution is then subjected to purification.
Direct Synthesis from Silicon and Ethanol
The direct synthesis method offers a more environmentally friendly route to alkoxysilanes by avoiding the use of chlorosilanes and the production of corrosive HCl gas.[1] This process typically involves the reaction of elemental silicon with ethanol at elevated temperatures in the presence of a catalyst.
Reaction:
Si + 2 C₂H₅OH --(Catalyst)--> (C₂H₅O)₂SiH₂ + H₂
Experimental Protocol:
-
Reaction Setup: A high-temperature reactor, such as a stirred autoclave or a fixed-bed reactor, is required. The system must be able to handle flammable hydrogen gas produced as a byproduct.
-
Reagents:
-
Metallurgical grade silicon powder
-
Anhydrous Ethanol
-
Copper-based catalyst (e.g., copper(II) chloride or copper alkoxides)
-
-
Procedure: a. The reactor is charged with silicon powder and the copper catalyst. b. The reactor is sealed, purged with an inert gas, and then heated to the reaction temperature, typically in the range of 250-300°C. c. Anhydrous ethanol is then fed into the reactor. The reaction is carried out under controlled pressure. d. The product stream, containing this compound, unreacted ethanol, and other silane byproducts, is passed through a condenser to collect the liquid products. e. The crude product is then purified.
Purification of this compound
High-purity this compound is most commonly obtained through fractional distillation. This technique separates compounds based on differences in their boiling points. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column.
Experimental Protocol: Fractional Distillation
-
Apparatus:
-
A distillation flask
-
A fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations)
-
A distillation head with a thermometer
-
A condenser
-
A receiving flask
-
A heating mantle with a stirrer
-
-
Procedure: a. The crude this compound is charged into the distillation flask along with a few boiling chips to ensure smooth boiling. b. The apparatus is assembled, ensuring all joints are well-sealed. For moisture-sensitive compounds like this compound, the distillation should be performed under an inert atmosphere. c. The heating mantle is turned on, and the temperature is gradually increased. d. The mixture will begin to boil, and the vapor will rise through the fractionating column. e. The temperature at the distillation head should be monitored closely. The first fraction to distill will be the most volatile components (e.g., residual solvent and low-boiling impurities). f. Once the temperature stabilizes at the boiling point of this compound (approximately 114°C at atmospheric pressure), the receiving flask is changed to collect the pure product. g. The distillation is stopped before the distillation flask runs dry to prevent the concentration of potentially unstable residues.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound via the analogous chlorosilane method. This data is for illustrative purposes to guide researchers in evaluating their own results.
| Parameter | Value |
| Starting Materials | |
| Dichlorosilane | 1.0 mol |
| Anhydrous Ethanol | 2.2 mol |
| Triethylamine | 2.1 mol |
| Toluene (solvent) | 500 mL |
| Reaction Conditions | |
| Reaction Temperature | 0-10°C |
| Reaction Time | 4 hours |
| Product Yield | |
| Crude Yield | 85% |
| Purified Yield (after distillation) | 75% |
| Purity (by GC-MS) | |
| Purity of Crude Product | ~90% |
| Purity of Final Product | >99.5% |
Visualization of Processes
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Reaction Pathway for Synthesis from Dichlorosilane
References
An In-depth Technical Guide to the Reaction Mechanism of Diethoxysilane with Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxysilane and its derivatives are pivotal compounds in the synthesis of silicon-based materials, finding extensive applications in fields ranging from materials science to drug delivery systems. Their reaction with water, a fundamental process involving hydrolysis and condensation, is the cornerstone of sol-gel chemistry, enabling the formation of polysiloxane networks with tunable properties. This technical guide provides a comprehensive examination of the reaction mechanism of this compound with water, with a particular focus on diethoxydimethylsilane (DEDMS) as a well-studied model. It delves into the core reaction pathways, kinetics, experimental methodologies for their study, and the factors influencing the overall process.
Core Reaction Mechanism: A Two-Step Process
The reaction of this compound with water is a two-stage process consisting of hydrolysis followed by condensation.
-
Hydrolysis: In the initial step, the ethoxy groups (-OEt) on the silicon atom are sequentially replaced by hydroxyl groups (-OH) through a nucleophilic substitution reaction with water. This reaction produces ethanol as a byproduct. For this compound, this proceeds in two steps:
-
First Hydrolysis: R₂Si(OEt)₂ + H₂O ⇌ R₂Si(OEt)(OH) + EtOH
-
Second Hydrolysis: R₂Si(OEt)(OH) + H₂O ⇌ R₂Si(OH)₂ + EtOH
-
-
Condensation: The newly formed silanol groups (Si-OH) are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si). This process can occur through two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH
-
These condensation reactions lead to the formation of linear chains, cyclic oligomers, and ultimately a cross-linked three-dimensional network, the hallmark of the sol-gel process.
Reaction Kinetics and Influencing Factors
The rates of both hydrolysis and condensation are highly sensitive to several experimental parameters:
-
pH (Catalyst): The reaction is significantly accelerated by the presence of either an acid or a base catalyst.
-
Acid Catalysis: Under acidic conditions, an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate generally increases as the pH decreases from 7.
-
Base Catalysis: In basic media, the hydroxide ion is a more potent nucleophile than water, directly attacking the silicon atom. The rate of hydrolysis increases as the pH rises from 7.
-
-
Water-to-Silane Ratio (r): The stoichiometry of the hydrolysis reaction dictates the amount of water required. For a difunctional silane like this compound, a molar ratio (r) of 2 is theoretically needed for complete hydrolysis. The concentration of water can influence the reaction order.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction kinetics.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.
-
Steric and Inductive Effects: The nature of the non-hydrolyzable organic groups (R in R₂Si(OEt)₂) attached to the silicon atom can influence reaction rates through steric hindrance and electronic effects.
Quantitative Data Summary
The following tables summarize key quantitative data for the hydrolysis and condensation of diethoxysilanes and related compounds.
| Compound | Condition | Parameter | Value | Reference |
| Diethoxydimethylsilane (DEDMS) | Acidic (pH 2-5) | Hydrolysis Rate Constant (k) | 0 - 0.6 M⁻¹ min⁻¹ | |
| Methyltriethoxysilane (MTES) | pH 3.134 | Activation Energy (Ea) | 57.61 kJ/mol | |
| Methyltriethoxysilane (MTES) | pH 3.83 | Activation Energy (Ea) | 97.84 kJ/mol | |
| Tetraethoxysilane (TEOS) | pH 3.134 | Activation Energy (Ea) | 31.52 kJ/mol |
Table 1: Hydrolysis Kinetic Data for Diethoxysilanes and Related Compounds.
Experimental Protocols
The study of this compound reaction mechanisms heavily relies on spectroscopic techniques to monitor the evolution of different silicon species over time. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is the most powerful tool for this purpose.
Experimental Protocol: ²⁹Si NMR Monitoring of Diethoxydimethylsilane (DEDMS) Hydrolysis
1. Materials and Reagents:
-
Diethoxydimethylsilane (DEDMS)
-
Deionized Water (H₂O)
-
Ethanol (EtOH) (as a co-solvent to ensure miscibility)
-
Acid or Base Catalyst (e.g., HCl or NH₄OH)
-
Deuterated solvent for NMR lock (e.g., D₂O or deuterated ethanol)
-
NMR tubes
2. Sample Preparation:
-
In a typical experiment, a stock solution of DEDMS in the chosen co-solvent is prepared.
-
A separate solution of water and the catalyst in the same co-solvent is also prepared.
-
The reaction is initiated by mixing the two solutions in a controlled manner, often directly in the NMR tube, to achieve the desired final concentrations and water-to-silane ratio. The final volume is typically around 0.6-0.7 mL for a standard 5 mm NMR tube.
-
A small amount of deuterated solvent is added to provide a lock signal for the NMR spectrometer.
3. NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.
-
Nucleus: ²⁹Si is observed. Due to its low natural abundance (4.7%) and negative gyromagnetic ratio, signal acquisition can be time-consuming.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient. To enhance signal intensity and shorten acquisition times, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed, especially for quantitative analysis.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the silicon nuclei) is crucial for quantitative measurements to ensure full relaxation of the nuclei between scans. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values but may also influence the reaction kinetics.
-
Number of Scans (ns): A large number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: A series of ²⁹Si NMR spectra are recorded at different time intervals to monitor the disappearance of the DEDMS signal and the appearance of signals corresponding to the hydrolysis intermediates (e.g., (CH₃)₂Si(OEt)(OH)) and condensation products (linear and cyclic siloxanes).
4. Data Analysis:
-
The different silicon species are identified based on their characteristic chemical shifts in the ²⁹Si NMR spectrum.
-
The concentration of each species at a given time is determined by integrating the corresponding NMR signal.
-
This time-course data is then used to determine the reaction rates, rate constants, and reaction orders.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying the this compound-water reaction.
Caption: Reaction pathway of this compound hydrolysis and condensation.
Caption: Experimental workflow for studying this compound reaction kinetics.
Conclusion
The reaction of this compound with water is a complex yet controllable process that forms the basis for the synthesis of a wide array of polysiloxane materials. A thorough understanding of the underlying hydrolysis and condensation mechanisms, as well as the factors that govern their kinetics, is essential for tailoring the properties of the final products. This guide has provided a detailed overview of the core reaction principles, a summary of available quantitative data, and a practical experimental protocol for researchers in the field. The continued investigation of these reactions, aided by advanced analytical techniques and computational modeling, will undoubtedly lead to the development of novel materials with enhanced functionalities for diverse scientific and technological applications.
An In-depth Technical Guide to the Hydrolysis and Condensation of Diethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of diethoxysilane (DEOS). Intended for researchers, scientists, and professionals in drug development, this document details the reaction mechanisms, kinetics, influencing factors, and analytical methodologies pertinent to the sol-gel processing of this versatile silicon alkoxide. The information presented herein is critical for the controlled synthesis of silica-based materials for a range of applications, including advanced drug delivery systems.
Core Concepts: Hydrolysis and Condensation of this compound
The transformation of this compound into a polysiloxane network is a two-step process involving hydrolysis and condensation.[1]
Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of this compound are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be catalyzed by either an acid or a base.[2]
Condensation: Subsequently, the resulting silanol intermediates react with each other or with partially hydrolyzed DEOS molecules to form siloxane bonds (Si-O-Si), releasing water or ethanol as a byproduct. This polymerization process leads to the formation of larger oligomers and eventually a cross-linked gel network.[3]
The overall reactions can be summarized as follows:
-
Hydrolysis: SiH₂(OC₂H₅)₂ + 2H₂O ⇌ SiH₂(OH)₂ + 2C₂H₅OH
-
Condensation (Water producing): 2SiH₂(OH)₂ ⇌ (HO)H₂Si-O-SiH₂(OH) + H₂O
-
Condensation (Alcohol producing): SiH₂(OH)₂ + SiH₂(OC₂H₅)₂ ⇌ (HO)H₂Si-O-SiH₂(OC₂H₅) + C₂H₅OH
Reaction Mechanisms
The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction medium.
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of an ethoxy group, making it a better leaving group (ethanol).[3] This is followed by a nucleophilic attack on the silicon atom by a water molecule.[4] The condensation reaction in an acidic environment typically results in more linear or randomly branched polymers.[3]
Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.
Base-Catalyzed Mechanism
In a basic medium, the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[3] The condensation in alkaline conditions tends to produce more highly branched and cross-linked structures.[3]
The following diagram illustrates the base-catalyzed condensation pathway.
Quantitative Data and Influencing Factors
The rates of hydrolysis and condensation of this compound are influenced by several factors, including pH, water-to-silane ratio, catalyst type, solvent, and temperature. While specific kinetic data for this compound is limited in the literature, data for the structurally similar dimethylthis compound (DMDEOS) provides valuable insights.
| Parameter | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Reference |
| pH | Acidic (pH < 7) | Increases with decreasing pH | Generally slower than hydrolysis | [2] |
| Basic (pH > 7) | Increases with increasing pH | Generally faster than under acidic conditions | [2] | |
| Water/Silane Ratio (R) | Low R | Rate limiting | Favors formation of smaller oligomers | [5] |
| High R | Accelerates hydrolysis | Promotes formation of more cross-linked structures | [5] | |
| Catalyst | HCl | Strong acceleration | Moderate acceleration | [6] |
| NH₄OH | Strong acceleration | Strong acceleration, leads to more branched structures | [6] | |
| Solvent | Protic (e.g., ethanol) | Can participate in esterification, slowing net hydrolysis | Can influence particle size and morphology | [5] |
| Aprotic (e.g., THF) | Generally slower hydrolysis compared to protic solvents | - | [7] | |
| Temperature | Increase | Increases both hydrolysis and condensation rates | Increases both hydrolysis and condensation rates | [6] |
Note: The kinetic data for this compound is not widely available. The information in this table is based on general trends for alkoxysilanes and data for structurally similar compounds like dimethylthis compound.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and analysis of silica gels from this compound. These should be adapted based on specific research requirements.
Sol-Gel Synthesis of Silica Gel from this compound
This protocol describes a general procedure for the preparation of a silica gel from this compound via a sol-gel process.
Materials:
-
This compound (DEOS)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid catalyst (e.g., 0.1 M HCl) or base catalyst (e.g., 0.1 M NH₄OH)
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In the reaction vessel, combine this compound and ethanol in the desired molar ratio.
-
While stirring, add the deionized water to the DEOS/ethanol mixture. The water-to-silane ratio is a critical parameter that will influence the final properties of the gel.
-
Add the acid or base catalyst dropwise to the stirring solution to initiate hydrolysis.
-
Continue stirring the solution at a constant temperature. The time required for gelation will vary depending on the reaction conditions (pH, temperature, concentrations).
-
Once the solution forms a gel (i.e., it no longer flows when the vessel is tilted), the gel should be aged for a period of time (typically 24-72 hours) at a constant temperature. During aging, the condensation reactions continue, strengthening the silica network.[8]
-
After aging, the gel can be dried to remove the solvent. This can be done at ambient pressure, which will result in a xerogel, or under supercritical conditions to produce an aerogel.[8]
The workflow for a typical sol-gel synthesis is illustrated below.
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is a powerful technique to monitor the hydrolysis and condensation of this compound by observing the changes in the chemical environment of the silicon atoms.
Sample Preparation:
-
Prepare the reaction mixture as described in the sol-gel synthesis protocol in a deuterated solvent (e.g., D₂O, ethanol-d₆) to provide an NMR lock signal.
-
Transfer the reacting solution to an NMR tube at various time points.
-
Quench the reaction if necessary by rapid cooling or by adding a suitable inhibitor.
NMR Acquisition:
-
Acquire ²⁹Si NMR spectra at regular intervals to track the disappearance of the DEOS monomer and the appearance of hydrolyzed intermediates and condensed species.
-
Inverse-gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE) for more accurate quantification.[9]
Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to follow the condensation process by monitoring the formation of Si-O-Si bonds.
Sample Preparation:
-
For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe can be immersed in the reacting solution.[10]
-
Alternatively, samples can be withdrawn at different times, cast as a thin film on an IR-transparent substrate (e.g., a silicon wafer), and dried before analysis.
FTIR Analysis:
-
Monitor the decrease in the intensity of the Si-OH stretching band (around 3200-3700 cm⁻¹) and the increase in the intensity of the Si-O-Si asymmetric stretching band (around 1000-1200 cm⁻¹).[11]
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify and quantify the volatile species in the reaction mixture, including the unreacted DEOS, ethanol, and small oligomers.
Sample Preparation:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
To analyze the non-volatile silanol intermediates, derivatization is necessary to make them volatile. A common method is silylation, where the hydroxyl groups are reacted with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl ethers.
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The separation of the components on the GC column and their subsequent detection by the mass spectrometer will allow for the identification and quantification of the various species present at different stages of the reaction.
Applications in Drug Development
The controlled hydrolysis and condensation of this compound are fundamental to the synthesis of silica-based materials with tailored properties for drug delivery applications. By carefully controlling the reaction parameters, it is possible to produce silica nanoparticles with specific particle sizes, pore structures, and surface functionalities. These materials can be used to encapsulate therapeutic agents, providing protection from degradation and enabling controlled release. The biocompatibility and tunable properties of silica derived from DEOS make it an attractive platform for the development of next-generation drug delivery systems.
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. Polycondensation of Diethoxydimethylsilane in Active Medium [ouci.dntb.gov.ua]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20050130309A1 - Detection of silanol groups on a surface - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. kinetics-of-the-hydrolysis-and-condensation-of-organofunctional-alkoxysilanes-a-review - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. azonano.com [azonano.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Diethoxysilane Disproportionation: A Technical Guide to Reaction Pathways and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethoxysilane ((C₂H₅O)₂SiH₂) is a reactive organosilicon compound with applications in materials science and as a precursor in chemical synthesis. One of its key reactions is disproportionation, a process where it rearranges into other silane species. This technical guide provides an in-depth exploration of the reaction pathways of this compound disproportionation, including the catalysts, mechanisms, and expected products. It also outlines detailed experimental protocols for conducting and analyzing this reaction, with a strong emphasis on safety and the handling of air-sensitive and pyrophoric materials. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide draws upon established principles and data from closely related alkoxysilane reactions to provide a comprehensive and practical resource.
Introduction
The disproportionation of alkoxysilanes is a fundamental reaction in silicon chemistry, enabling the synthesis of various silicon-containing compounds, including silane (SiH₄), a key precursor for high-purity silicon in the semiconductor industry. This compound, with its two ethoxy groups and two hydride ligands, represents an important substrate for studying the mechanisms of these redistribution reactions. This guide will focus on the core aspects of this compound disproportionation, providing researchers with the necessary theoretical background and practical knowledge to safely and effectively work with this reaction.
Reaction Pathways and Mechanisms
The disproportionation of this compound is a thermodynamically driven process that leads to a mixture of silanes with varying numbers of ethoxy and hydride substituents. The primary reaction pathway involves the redistribution of these ligands to form silane, monoethoxysilane, triethoxysilane, and tetraethoxysilane.
The overall disproportionation can be represented by the following series of equilibrium reactions:
2 (C₂H₅O)₂SiH₂ ⇌ (C₂H₅O)SiH₃ + (C₂H₅O)₃SiH
3 (C₂H₅O)₂SiH₂ ⇌ 2 (C₂H₅O)₃SiH + SiH₄
4 (C₂H₅O)₂SiH₂ ⇌ (C₂H₅O)₄Si + 3 SiH₄
The reaction is typically catalyzed by strong bases, such as alkali metal alkoxides or hydroxides.[1][2] The proposed mechanism involves the formation of a hypervalent silicon intermediate, where the catalyst coordinates to the silicon atom, facilitating the transfer of a hydride or an ethoxy group to another silane molecule.[3]
Quantitative Data
Table 1: Estimated Reaction Parameters for this compound Disproportionation (Based on Analogy with Triethoxysilane)
| Parameter | Estimated Value/Condition | Source/Justification |
| Catalyst | Sodium Ethoxide (NaOEt) | Effective catalyst for triethoxysilane disproportionation.[1] |
| Temperature | 25-80 °C | Reaction proceeds at room temperature and can be accelerated by heating.[1] |
| Reaction Time | Hours to days | Dependent on catalyst concentration and temperature. |
| Equilibrium | Favors formation of more stable Si-O bonds | General principle in silane chemistry. |
| Yield of Silane | Variable, depends on conditions | Can be shifted by removing volatile SiH₄ from the reaction mixture. |
It is important to note that these values are estimations and should be experimentally verified for the this compound system.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound, its subsequent disproportionation, and the analysis of the reaction products. These experiments involve air- and moisture-sensitive reagents and a pyrophoric product (silane), and therefore must be performed using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox) and with strict adherence to safety protocols.
Synthesis of this compound
This compound can be synthesized by the alcoholysis of dichlorosilane with ethanol.
Materials:
-
Dichlorosilane (SiH₂Cl₂)
-
Anhydrous Ethanol (C₂H₅OH)
-
Anhydrous inert solvent (e.g., hexane or toluene)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and line apparatus
Procedure:
-
Assemble a dry, inert gas-purged Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a bubbler.
-
Dissolve dichlorosilane in the anhydrous solvent in the Schlenk flask under a positive pressure of inert gas.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount of anhydrous ethanol from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The resulting this compound can be purified by fractional distillation under an inert atmosphere.
This compound Disproportionation
Materials:
-
This compound ((C₂H₅O)₂SiH₂)
-
Catalyst (e.g., sodium ethoxide solution in ethanol)
-
Anhydrous inert solvent (e.g., tetrahydrofuran or dioxane)
-
Schlenk flask and line apparatus
-
Gas-tight syringe
Procedure:
-
In a dry, inert gas-purged Schlenk flask, add this compound and the anhydrous solvent.
-
Using a gas-tight syringe, add a catalytic amount of the sodium ethoxide solution to the stirred reaction mixture.
-
The reaction can be monitored by observing the evolution of silane gas through the bubbler. Caution: Silane is pyrophoric and will ignite upon contact with air. The outlet of the bubbler should be directed to a fume hood exhaust.
-
Samples can be withdrawn periodically using a gas-tight syringe for analysis.
-
The reaction can be quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the basic catalyst.
Product Analysis
The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Analysis:
-
Sample Preparation: Dilute a sample of the quenched reaction mixture in an anhydrous solvent.
-
Instrumentation: A GC-MS system equipped with a column suitable for separating volatile silanes (e.g., a non-polar capillary column).
-
Method: Develop a temperature program that allows for the separation of this compound, monoethoxysilane, triethoxysilane, tetraethoxysilane, and the solvent. The mass spectrometer will help in identifying the components based on their fragmentation patterns.
NMR Spectroscopy:
-
¹H NMR: Can be used to identify and quantify the different species by integrating the signals corresponding to the Si-H protons and the ethoxy groups.
-
²⁹Si NMR: Provides direct information about the silicon environment and can be used to distinguish between the different silane products.
Table 2: Suggested Analytical Techniques for Product Characterization
| Technique | Information Obtained |
| GC-MS | Separation and identification of volatile components (silanes, solvent). |
| ¹H NMR | Identification and quantification of species based on Si-H and -OCH₂CH₃ signals. |
| ²⁹Si NMR | Direct observation and quantification of different silicon environments. |
| FTIR | Monitoring the disappearance of Si-H stretching vibrations and the appearance of Si-O-Si bands. |
Safety Considerations
-
Pyrophoric Hazard: Silane gas (SiH₄) is highly pyrophoric and will ignite spontaneously in air. All reactions that produce silane must be conducted in a well-ventilated fume hood, and the effluent gas must be handled appropriately (e.g., by passing it through a scrubbing solution or directing it to a burn box).
-
Air and Moisture Sensitivity: this compound and other reactants are sensitive to air and moisture. All experiments must be conducted under an inert atmosphere using proper Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
-
Emergency Preparedness: Be prepared for potential fires. Have a Class D fire extinguisher (for combustible metals) and a dry powder extinguisher readily available. Do not use water to extinguish a silane fire.
Conclusion and Future Outlook
The disproportionation of this compound is a versatile reaction for the synthesis of various ethoxysilanes and silane. While the general principles of this reaction are understood by analogy to other alkoxysilanes, there is a clear need for further research to establish specific quantitative data, including reaction kinetics and thermodynamics. Future work employing in-situ monitoring techniques and computational modeling would be invaluable for developing a more complete understanding of this important reaction. This guide provides a solid foundation for researchers to safely explore and utilize the this compound disproportionation reaction in their work.
References
Theoretical Perspectives on the Reactivity of Diethoxysilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies concerning the reactivity of diethoxysilane (DES). It delves into the fundamental chemical transformations of DES, including hydrolysis, condensation, and thermal decomposition, underpinned by computational chemistry. The content is structured to be accessible to researchers, scientists, and professionals in drug development who utilize silane chemistry in their work.
Core Reactivity of this compound
This compound ((CH₃CH₂O)₂SiH₂) is a member of the alkoxysilane family, characterized by the presence of two ethoxy groups and two hydride groups attached to a central silicon atom. Its reactivity is primarily dictated by the susceptibility of the Si-O and Si-H bonds to various chemical transformations. Theoretical studies, predominantly employing quantum chemical calculations, have been instrumental in elucidating the mechanisms and energetics of these reactions.
The principal reactions of this compound, which are foundational to its application in materials science and as a coupling agent, are hydrolysis and condensation. Thermal decomposition represents another critical aspect of its chemistry, particularly in high-temperature applications.
Hydrolysis of this compound
The hydrolysis of this compound is the initial and often rate-determining step in the formation of siloxane networks. It involves the cleavage of the silicon-ethoxy (Si-OEt) bond by water to form a silanol (Si-OH) and ethanol. This reaction can be catalyzed by either acids or bases.[1]
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.[2] A water molecule then attacks the silicon center in a nucleophilic substitution reaction, typically proceeding through a pentacoordinate transition state.
Base-Catalyzed Hydrolysis:
In the presence of a base, a hydroxide ion directly attacks the silicon atom. This nucleophilic attack also leads to a pentacoordinate intermediate, which then expels an ethoxide ion to form the silanol. The base-catalyzed mechanism is generally considered to be an SN2-Si type reaction.[1]
Theoretical studies have provided insights into the reaction pathways and the influence of various factors on the hydrolysis rates. Quantum chemical calculations can map the potential energy surface, identifying the structures of intermediates and transition states.[2] The rate of hydrolysis is sensitive to parameters such as the solvent and the type of catalyst used.[2]
Condensation of this compound Products
Following hydrolysis, the resulting silanols are highly reactive and readily undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process is the basis for the polymerization of alkoxysilanes. Condensation can occur through two primary pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule.
The kinetics of condensation are more complex than hydrolysis and involve multiple individual reaction rates.[1] Theoretical modeling, including reactive molecular dynamics, has been employed to study the initial stages of polycondensation, observing the dynamic formation of siloxane clusters and rings.[3]
Thermal Decomposition of this compound
At elevated temperatures, this compound undergoes thermal decomposition. Theoretical studies, often in conjunction with experimental techniques like flash pyrolysis, help in understanding the complex network of reactions involved.[4][5] Key decomposition pathways for similar ethoxysilanes like tetraethoxysilane (TEOS) have been identified through computational modeling. These include:
-
Four-center molecular elimination: This pathway leads to the formation of silanols and ethylene.[4]
-
C-C bond cleavage: This involves the scission of the C-C bond in the ethoxy group, leading to the formation of a methyl radical and a silyloxy radical.[4]
Quantum chemical calculations are used to determine the thermochemistry and kinetics of these elementary reaction steps.[6][7]
Quantitative Data from Theoretical Studies
Theoretical studies provide valuable quantitative data on the reactivity of alkoxysilanes. While specific data for this compound can be limited in the public literature, data for structurally similar compounds like tetraethoxysilane (TEOS) and methyltriethoxysilane (MTES) offer valuable insights.
| Parameter | Value | Compound | pH/Conditions | Source |
| Hydrolysis Rate Constant | 0 - 0.18 M⁻¹ min⁻¹ | TEOS | 2 - 4 | [1] |
| 0 - 0.23 M⁻¹ min⁻¹ | MTES | 2 - 4 | [1] | |
| Activation Energy (Hydrolysis) | 31.52 kJ mol⁻¹ | TEOS | 3.134 | [1] |
| 57.61 kJ mol⁻¹ | MTES | 3.134 | [1] | |
| 97.84 kJ mol⁻¹ | MTES | 3.83 | [1] |
This table summarizes representative quantitative data for ethoxysilanes from the literature. The reactivity of this compound is expected to be influenced by the presence of Si-H bonds, which are generally more reactive than Si-C bonds.
Experimental and Computational Protocols
Computational Methodologies:
Theoretical investigations of this compound reactivity heavily rely on quantum chemical methods. These computational tools allow for the detailed study of reaction mechanisms and the calculation of key energetic and kinetic parameters.
-
Density Functional Theory (DFT): DFT is a widely used method to investigate the electronic structure of molecules.[8][9] It provides a good balance between accuracy and computational cost for studying reaction pathways, transition states, and activation energies.[8][9]
-
Ab initio Methods: High-level ab initio methods, such as Coupled Cluster with perturbative triple excitations (CCSD(T)), are employed for more accurate energy calculations, often used as benchmarks.[10]
-
Transition State Theory (TST): TST is used in conjunction with quantum chemical calculations to determine reaction rate constants.[2][10] It provides a framework for understanding the energy landscape of a reaction, including the activation energy barrier.[2]
-
Reactive Molecular Dynamics (MD): Reactive MD simulations are used to model the polycondensation of alkoxysilanes, allowing for the observation of the dynamic formation of larger structures over time.[3]
Experimental Validation Techniques:
Experimental studies are crucial for validating the predictions of theoretical models. Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for studying the hydrolysis and condensation of silanes, allowing for the identification and quantification of different silicon species in solution.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-OR bonds and the appearance of Si-OH and Si-O-Si bonds during the reaction.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify the volatile products of hydrolysis and condensation, such as ethanol.[9]
-
Flash Pyrolysis Time-of-Flight Mass Spectrometry: This technique is used to study the gas-phase thermal decomposition of silanes by rapidly heating the sample and analyzing the resulting fragments.[5]
Visualizing Reaction Pathways
Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-Catalyzed Hydrolysis Pathway.
Base-Catalyzed Hydrolysis of this compound
Caption: Base-Catalyzed Hydrolysis Pathway.
Condensation Reactions
Caption: Condensation Reaction Pathways.
Experimental Workflow for Theoretical Reactivity Studies
Caption: Theoretical Reactivity Study Workflow.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 18165-68-9 | Benchchem [benchchem.com]
- 3. Reactive modeling of the initial stages of alkoxysilane polycondensation: effects of precursor molecule structure and solution composition [escholarship.org]
- 4. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 5. Thermal Decomposition of Molecules Relevant to Combustion and Chemical Vapor Deposition by Flash Pyrolysis Time-of-Flight Mass Spectrometry [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway [frontiersin.org]
- 8. Theoretical study on the interactions between cellulose and different methyltriethoxysilane hydrolysis products :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Direct Silanization Protocol for Dialdehyde Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Diethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of diethoxysilane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral data, experimental protocols, and a logical workflow for the characterization of this important organosilicon compound.
Introduction to this compound Spectroscopy
This compound (H₂Si(OCH₂CH₃)₂) is a versatile chemical intermediate used in a variety of applications, including as a precursor for silicon dioxide films and in organic synthesis. Spectroscopic techniques are crucial for verifying its identity, purity, and for studying its reactivity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen, carbon, and silicon atomic environments within the molecule, while Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of its chemical bonds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of the silicon, proton, and carbon atoms.
¹H NMR Spectral Data
Proton NMR (¹H NMR) provides information on the hydrogen atoms within the molecule, primarily in the ethoxy groups (-OCH₂CH₃) and the Si-H bonds.[1] The spectrum is characterized by a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) of the ethoxy groups, arising from spin-spin coupling. The Si-H protons typically appear as a singlet.
| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| -CH₃ | ~1.2 | Triplet | ~7.0 |
| -OCH₂- | ~3.8 | Quartet | ~7.0 |
| Si-H₂ | ~4.3-4.6 | Singlet | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
Carbon-13 NMR (¹³C NMR) identifies the different carbon environments in the this compound molecule.
| Assignment | Chemical Shift (δ) (ppm) |
| -C H₃ | ~18 |
| -OC H₂- | ~58 |
Note: The exact chemical shifts can vary slightly depending on the solvent.
²⁹Si NMR Spectral Data
Silicon-29 NMR (²⁹Si NMR) is particularly valuable for studying silicon-containing compounds.[1] It provides direct information about the silicon atom and its immediate coordination environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number and type of groups attached to it.[1]
| Assignment | Chemical Shift (δ) (ppm) |
| Si H₂(OCH₂CH₃)₂ | ~ -50 to -60 |
Note: The chemical shift is referenced to tetramethylsilane (TMS) and can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by this compound, which corresponds to the vibrational modes of its chemical bonds.[1] This technique is highly effective for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2975-2900 | C-H stretch (alkane) | Strong |
| 2150-2250 | Si-H stretch | Strong |
| 1450-1380 | C-H bend (alkane) | Medium |
| 1100-1000 | Si-O-C stretch | Strong |
| 950-850 | Si-O stretch | Strong |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (liquid, gas, or in solution).
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound.
NMR Spectroscopy Experimental Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of liquid this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pasteur pipette with a glass wool plug
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Ensure the NMR tube is clean and dry to avoid extraneous signals.
-
In a small, clean, and dry vial, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent for ¹H NMR. For ¹³C and ²⁹Si NMR, a more concentrated sample (50-100 mg) may be required.
-
Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Wipe the outside of the NMR tube before inserting it into the NMR probe.
-
Load the sample into the spectrometer.
-
-
Data Acquisition:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Acquire the ²⁹Si NMR spectrum. This may require an even greater number of scans and specific acquisition parameters due to the low gyromagnetic ratio and long relaxation times of the ²⁹Si nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
-
FTIR Spectroscopy Experimental Protocol
Objective: To obtain a high-quality FTIR spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Clean, lint-free wipes
-
Suitable solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft, lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will subtract the absorbance from the air (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Compare the obtained spectrum with reference spectra to confirm the identity of the this compound.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal with a suitable solvent and a soft wipe to remove all traces of the sample.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a this compound sample, from initial preparation to final structural confirmation.
References
Physical properties of Diethoxysilane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of diethoxysilane, specifically its boiling point and density. The information is presented to be a valuable resource for researchers and professionals working with this compound.
Physical Properties of this compound
This compound is a chemical compound with the formula SiH₂(OC₂H₅)₂. Accurate knowledge of its physical properties is crucial for its application in various scientific and industrial processes.
Quantitative Data Summary
| Physical Property | Value | Notes |
| Boiling Point | 90-92 °C | At standard atmospheric pressure. |
| Density | Data not available | - |
| Density of Methylthis compound | 0.838 g/mL | At 20 °C. Provided for reference. |
| Density of Dimethylthis compound | 0.8395 g/mL | Provided for reference. |
Experimental Protocols
The determination of the physical properties of a liquid compound like this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring boiling point and density.
Boiling Point Determination
The boiling point of a liquid can be experimentally determined using several methods. The Thiele tube method is a common and efficient technique for small sample volumes.
Thiele Tube Method:
-
Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully immersed.
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a liquid can be accurately determined using a pycnometer, also known as a specific gravity bottle.
Pycnometer Method:
-
Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.
-
Sample Filling: The pycnometer is then carefully filled with this compound, ensuring no air bubbles are trapped. The stopper, which has a fine capillary, is inserted, allowing any excess liquid to be expelled.
-
Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium. This is a critical step as density is temperature-dependent.
-
Final Weighing: The outside of the pycnometer is carefully dried, and it is weighed again on the analytical balance.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.
Diethoxysilane: An In-depth Technical Guide to its Application as a Precursor for Silicon-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diethoxysilane (DES), a versatile organosilicon precursor for the deposition of high-quality silicon-based thin films. This document details the chemical properties of DES, its applications in the fabrication of silicon dioxide and silicon nitride layers, and provides detailed experimental protocols and quantitative data to support research and development efforts. The information is tailored for professionals in materials science, semiconductor manufacturing, and drug development who utilize silicon-based materials for applications ranging from microelectronics to biocompatible coatings.
Introduction to this compound (DES)
This compound ((C₂H₅O)₂SiH₂) is a liquid organosilane precursor valued for its lower hazard potential compared to silane (SiH₄) gas and its ability to produce high-quality silicon-based films at relatively low temperatures. Its chemical structure, featuring two ethoxy groups and two silicon-hydrogen bonds, provides a unique combination of reactivity and stability, making it a suitable candidate for various chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the safe handling and effective use of DES in deposition systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₂O₂Si |
| Molecular Weight | 120.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 76 °C |
| Density | 0.864 g/cm³ at 25 °C |
| Vapor Pressure | 104 mmHg at 20 °C |
| Flash Point | -1 °C |
| CAS Number | 2224-33-1 |
Deposition of Silicon-Based Materials Using DES
This compound is a versatile precursor for depositing both silicon dioxide (SiO₂) and, to a lesser extent, silicon nitride (SiNₓ) films. The choice of co-reactant gas and deposition conditions significantly influences the properties of the resulting film.
Silicon Dioxide (SiO₂) Deposition
DES is commonly used with an oxidizing agent such as nitrous oxide (N₂O) or oxygen (O₂) in a PECVD process to deposit silicon dioxide films. These films are integral to the semiconductor industry, serving as insulators, dielectric layers, and passivation coatings. The deposition rate and film properties are highly dependent on process parameters.
Table 2: Quantitative Data for SiO₂ Deposition using this compound in PECVD
| Parameter | Condition | Deposition Rate (nm/min) | Refractive Index | Reference |
| Substrate Temperature | 100 °C | ~55 | - | [1] |
| 200 °C | ~40 | - | [1] | |
| 300 °C | ~30 | 1.46 | [1] | |
| N₂O/DES Flow Ratio | 16 | - | ~1.46 | [1] |
| Pressure | 300 mTorr | (Saturated) | - | [1] |
Note: The growth rate was found to be inversely proportional to the temperature in the examined range of 100-300°C.[1]
Silicon Nitride (SiNₓ) Deposition
While less common than for SiO₂, DES can be used for the deposition of silicon nitride films, typically in a PECVD process with ammonia (NH₃) or nitrogen (N₂) as the nitrogen source. For comparison, data for conventional LPCVD and PECVD processes for silicon nitride using other common precursors are presented below, as detailed quantitative data for DES-based SiNₓ is not widely available in the literature. This highlights an area for potential research and development.
Table 3: Comparative Quantitative Data for LPCVD Silicon Nitride Deposition (Dichlorosilane + Ammonia)
| Parameter | Condition | Deposition Rate (nm/min) | Refractive Index | Residual Stress (MPa) |
| Stoichiometric Nitride | 800-830 °C, 3:1 NH₃:DCS ratio | 3 - 4.5 | 1.98 - 2.0 | 1000 - 1250 (Tensile) |
| Low-Stress Nitride | 800-840 °C | 3 - 4.5 | 2.0 - 2.3 | 50 - 300 (Tensile) |
Table 4: Comparative Quantitative Data for PECVD Silicon Nitride Deposition (Silane + Ammonia)
| Parameter | Condition | Deposition Rate (nm/min) | Refractive Index |
| SiH₄/NH₃ Ratio | Varied | Varies | 1.8 - 2.7 |
| Substrate Temperature | 350-450 °C | Varies | Tunable |
| RF Power | Varied | Non-linear influence | Varies |
Note: The refractive index of PECVD silicon nitride films is strongly influenced by the SiH₄/NH₃ ratio, with a lower ratio generally leading to a lower refractive index.[2][3]
Experimental Protocols
Detailed Methodology for PECVD of Silicon Dioxide from this compound
This protocol outlines a typical procedure for the deposition of a silicon dioxide thin film on a silicon wafer using a parallel-plate PECVD reactor.
1. Substrate Preparation:
- Start with a clean silicon wafer (e.g., p-type, <100> orientation).
- Perform a standard RCA clean or a piranha clean followed by a deionized (DI) water rinse and nitrogen gas drying.
- Load the wafer into the PECVD chamber.
2. Chamber Preparation and Pump-Down:
- Ensure the chamber is clean. If necessary, run a cleaning plasma (e.g., with CF₄ and O₂) to remove residues from previous depositions.
- Pump the chamber down to a base pressure of <10 mTorr.
3. Deposition Process:
- Heat the substrate to the desired deposition temperature (e.g., 300 °C).
- Introduce the process gases:
- This compound (DES) precursor vapor. The flow rate is controlled by a mass flow controller, and the DES source may be heated to ensure a stable vapor pressure. A typical flow rate might be in the range of 10-50 sccm.
- Nitrous oxide (N₂O) as the oxidant. A typical flow rate might be in the range of 200-800 sccm.
- Set the process pressure to the desired value (e.g., 300 mTorr).
- Apply RF power (e.g., 13.56 MHz) to ignite the plasma. The power level can be varied (e.g., 20-100 W) to influence film properties.
- Maintain these conditions for the desired deposition time to achieve the target film thickness.
4. Post-Deposition:
- Turn off the RF power and gas flows.
- Allow the substrate to cool down under vacuum or in an inert gas ambient.
- Vent the chamber and unload the wafer.
5. Characterization:
- Characterize the deposited film for thickness, refractive index, chemical composition, and other properties as required.
Signaling Pathways and Experimental Workflows
Plausible Reaction Pathway for PECVD of SiO₂ from this compound
The following diagram illustrates a plausible reaction pathway for the formation of silicon dioxide from this compound in a plasma environment. The process involves the fragmentation of the DES precursor and the oxidant in the plasma, followed by surface reactions on the substrate.
Caption: Plausible reaction pathway for PECVD of SiO₂ from DES.
Experimental Workflow for Thin Film Characterization
A typical workflow for the characterization of deposited silicon-based thin films is presented below. The sequence of techniques allows for a comprehensive evaluation of the film's properties.
Caption: Typical workflow for thin film characterization.
Safety Considerations
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is moisture-sensitive and can react with water to release flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) before handling and use in a well-ventilated area, preferably within a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable precursor for the deposition of silicon-based materials, particularly silicon dioxide, offering a safer alternative to gaseous silanes. The properties of the deposited films can be tailored by controlling the deposition parameters in a PECVD process. This guide provides a foundational understanding, quantitative data, and experimental methodologies to aid researchers and professionals in leveraging DES for their specific applications. Further research into the use of DES for silicon nitride deposition could open up new possibilities for this versatile precursor.
References
Methodological & Application
Application Notes and Protocols for Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Dioxide using Diethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of silicon dioxide (SiO₂) thin films using Low-Pressure Chemical Vapor Deposition (LPCVD) with diethoxysilane (DEOS) as the silicon precursor. This process is particularly valuable for applications requiring high-quality, conformal dielectric layers at relatively low temperatures.
Introduction to LPCVD with this compound (DEOS)
Low-Pressure Chemical Vapor Deposition (LPCVD) is a process used to deposit high-purity, uniform thin films on a substrate.[1] When using this compound (SiH₂(OC₂H₅)₂) as a precursor for silicon dioxide deposition, it offers several advantages over traditional silane (SiH₄) or tetraethoxysilane (TEOS) based processes. Notably, DEOS allows for deposition at lower temperatures, which is crucial for processes with limited thermal budgets, such as in the fabrication of microelectronics and certain medical devices.[2] The reaction of DEOS with an oxidizing agent, typically oxygen (O₂), results in the formation of a solid SiO₂ film on the heated substrate surface.
The primary applications for SiO₂ films deposited via DEOS LPCVD include:
-
Intermetal Dielectric Layers: Insulating layers between metal interconnects in integrated circuits.
-
Passivation Coatings: Protective layers to prevent contamination and damage to electronic components.
-
Gate Dielectrics: Insulating layers in metal-oxide-semiconductor (MOS) transistors, although less common for advanced nodes.
-
Biocompatible Coatings: For medical implants and biosensors where a stable, insulating, and biocompatible surface is required.
Process Chemistry and Reaction Pathway
The overall chemical reaction for the deposition of silicon dioxide from this compound and oxygen can be simplified as follows:
SiH₂(OC₂H₅)₂ + O₂ → SiO₂ + Byproducts
The reaction proceeds through a series of surface adsorption, diffusion, and reaction steps.[2] The exact reaction mechanism is complex, but it is understood that the DEOS and oxygen molecules adsorb on the substrate surface where they react to form silicon dioxide. The byproducts, which are volatile, then desorb from the surface and are pumped out of the reaction chamber.
References
Application Notes & Protocols: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Dioxide Films Using Alkoxysilane Precursors
A Note on Precursor Selection: While the request specified Diethoxysilane (DEOS, SiH₂(OC₂H₅)₂), a comprehensive review of available research indicates a scarcity of detailed experimental data for this specific precursor. The vast majority of literature on PECVD for silicon dioxide deposition focuses on Tetraethoxysilane (TEOS, Si(OC₂H₅)₄). TEOS is a widely-used, liquid organosilicon precursor valued for its safety and the high quality of the resulting films.[1][2] Given the chemical similarities as an ethoxysilane precursor and the wealth of available data, this document will use TEOS as the primary example to provide detailed, practical protocols and application data. The principles and procedures outlined here serve as a robust starting point for developing a process with less common precursors like DEOS.
Introduction to PECVD of Silicon Dioxide
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a pivotal technique for depositing thin films at temperatures significantly lower than those required for conventional Chemical Vapor Deposition (CVD).[3] This is achieved by using energy from a plasma to activate the precursor gases, rather than relying solely on thermal energy.[3][4] For applications involving temperature-sensitive substrates, such as in biomedical devices or flexible electronics, PECVD is an indispensable tool.[5]
Silicon dioxide (SiO₂) films deposited by PECVD are critical in many fields for their properties as a high-quality electrical insulator, a protective barrier, and an optically transparent layer.[1][6] Using liquid organosilicon precursors like TEOS offers significant safety advantages over flammable and toxic gases like silane (SiH₄).[7] The resulting films are known for their excellent uniformity, conformal step coverage over complex topographies, and stable properties.[1]
Applications for Researchers and Drug Development Professionals
PECVD-deposited SiO₂ films are enabling technologies in numerous advanced research and development areas, including medicine and pharmaceuticals.[5][7]
-
Biocompatible Coatings: Organosilicon-based coatings can be applied to medical implants and devices to improve biocompatibility, reduce protein adhesion, and prevent fouling.[7][8] The inert, stable nature of SiO₂ makes it an excellent material for passivating surfaces that come into contact with biological tissues.[8]
-
Drug Delivery: Thin, precisely controlled SiO₂ layers can be used to encapsulate drugs or create diffusion barriers, allowing for tailored release profiles in advanced drug delivery systems.
-
Biosensors and Microfluidics: In biosensors and lab-on-a-chip devices, PECVD SiO₂ serves as a dielectric layer for electrodes, a component of optical waveguides, or a surface for immobilizing biomolecules. Plasma processes allow for surface properties to be tuned from hydrophobic to hydrophilic, which is critical for controlling fluid flow and cell adhesion.[7]
-
Protective Barriers: The films provide excellent protection against moisture and corrosion, making them ideal for encapsulating sensitive electronic components in medical devices or for protecting surfaces from harsh sterilization processes.[9]
Experimental Data: PECVD Process Parameters
The properties of the deposited SiO₂ film are highly dependent on the PECVD process parameters. The following tables summarize typical parameters and their effects for a TEOS-based process.
Table 1: Typical PECVD Process Parameters for SiO₂ Deposition from TEOS
| Parameter | Typical Range | Effect on Film Properties |
|---|---|---|
| Substrate Temperature | 100 - 400 °C | Influences film density, stress, and hydrogen content. Higher temperatures generally lead to denser, more stable films.[10] |
| RF Power | 20 - 500 W | Affects precursor dissociation and deposition rate. Higher power can increase the deposition rate but may also lead to ion bombardment damage.[6] |
| Chamber Pressure | 200 - 1000 mTorr | Influences plasma density and uniformity. Higher pressure can increase the deposition rate.[6] |
| TEOS Flow Rate | 10 - 100 sccm | Primary source of silicon and oxygen. Affects deposition rate and film stoichiometry. |
| Oxidizer (O₂) Flow Rate | 100 - 1000 sccm | Reacts with TEOS to form SiO₂. The O₂/TEOS ratio is critical for film quality and minimizing carbon incorporation.[1] |
| Diluent Gas (Ar, N₂) Flow | 0 - 1000 sccm | Can be used to stabilize the plasma, increase deposition rate through Penning ionization, and control film stress.[8] |
Table 2: Example Process Conditions and Resulting Film Properties
| Parameter | Value | Resulting Film Property | Reference |
|---|---|---|---|
| Process A | |||
| Precursor | TEOS/N₂ (40 sccm), N₂ (100 sccm), O₂ (500 sccm) | Deposition Rate: 30 nm/min | |
| RF Power | 500 W | Refractive Index: ~1.46 | |
| DC Bias | 350 V | Film Quality: Transparent, scratch-resistant | |
| Temperature | Room Temperature | ||
| Process B | |||
| Precursor | SiH₄ (50 sccm), N₂O (70 sccm) | Deposition Rate: 20.84 - 41.92 nm/min | [9] |
| RF Power | 150 W | Refractive Index (@500nm): 1.464 | [9] |
| Pressure | 80 - 120 Pa | Extinction Coefficient (@500nm): 0.0069 | [9] |
| Temperature | 250 °C | | |
Note: Process B uses Silane (SiH₄) but is included to show a comparative low-temperature process and its resulting optical properties.
Experimental Protocols
This section provides a detailed methodology for depositing a silicon dioxide film using a TEOS-based PECVD process.
Protocol 1: General PECVD of SiO₂ from TEOS
1. Substrate Preparation:
- Clean the substrate (e.g., silicon wafer, glass slide) to remove organic and particulate contamination. A common procedure is the RCA clean for silicon wafers.[8]
- For less sensitive substrates, a sequential ultrasonic bath in acetone, then isopropanol, followed by drying with a nitrogen gun is sufficient.
- Perform a brief oxygen plasma ash or a dip in dilute hydrofluoric acid (for silicon) to remove any native oxide and ensure a pristine surface for deposition.[8]
2. System Preparation and Loading:
- Run a chamber cleaning recipe (typically using a CF₄/O₂ plasma) to remove residue from previous depositions.[6]
- Vent the chamber with high-purity nitrogen and load the cleaned, dry substrate onto the platen (substrate holder).
- Pump the chamber down to a base pressure, typically <10⁻⁵ Torr, to minimize contamination from atmospheric gases.
3. Deposition Process:
- Heat the substrate to the desired deposition temperature (e.g., 350 °C).[5]
- Introduce the process gases. For a TEOS process, this involves flowing a carrier gas (like He or Ar) through a heated TEOS bubbler to transport the TEOS vapor into the chamber, along with a separate flow of oxygen and any diluent gas.[8]
- Allow the gas flows and chamber pressure to stabilize.
- Ignite the plasma by applying RF power to the showerhead electrode. A faint glow discharge will be visible.[3]
- Run the deposition for the calculated time required to achieve the target film thickness.
- After the deposition time is complete, turn off the RF power and stop the gas flows.
4. Post-Deposition:
- Pump out the remaining process gases and vent the chamber to atmospheric pressure with nitrogen.
- Allow the substrate to cool down before removal to prevent thermal shock and film cracking.[5]
- Remove the coated substrate for characterization.
5. Film Characterization:
- Thickness and Refractive Index: Use ellipsometry or profilometry.
- Chemical Composition: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-O-Si, Si-OH, and other bonding states.[1][2]
- Film Stress: Measure the change in substrate curvature using laser-based systems.
- Surface Morphology: Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[8]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a simplified reaction pathway for the PECVD process.
Caption: PECVD Experimental Workflow Diagram.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Plasma‐Enhanced Chemical Vapor Deposition of Organosilicon Thin Films from Tetraethoxysilane‐Oxygen Feeds | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. confer.cz [confer.cz]
- 6. Plasma-Applied Silicone Coatings for the Next Generation of Medical Devices - Medical Design Briefs [medicaldesignbriefs.com]
- 7. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Self-regenerative Effect of Siloxane Coatings - Advanced Science News [advancedsciencenews.com]
- 9. The Composition and Properties of PECVD Silicon Oxide Films (1985) | P. Pan | 37 Citations [scispace.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Diethoxysilane: A Versatile Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diethoxysilane ((EtO)₂SiH₂) is emerging as a valuable reducing agent in organic synthesis, offering a moderate reactivity profile and favorable handling characteristics. Its utility stems from the presence of a silicon-hydride bond, which can be strategically delivered to a variety of functional groups, often with the aid of a catalyst. These reductions are pivotal in the synthesis of fine chemicals, pharmaceutical intermediates, and other high-value organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Reduction of Aromatic Ketones and Aldehydes to Alcohols
This compound, in conjunction with a suitable catalyst, can efficiently reduce aromatic ketones and aldehydes to their corresponding secondary and primary alcohols, respectively. This transformation is fundamental in the synthesis of various active pharmaceutical ingredients and specialty chemicals.
Application Notes:
The reduction of aromatic carbonyls with this compound is often catalyzed by transition metal complexes or Lewis acids. The choice of catalyst can influence the reaction's efficiency and selectivity. Common catalysts include complexes of palladium, rhodium, and iridium. Lewis acids such as zinc chloride can also promote the reaction. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the silane.
Experimental Protocol: Reduction of Acetophenone to 1-Phenylethanol
Materials:
-
Acetophenone
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add acetophenone (1.20 g, 10 mmol) and 10 mol% of Palladium on carbon (106 mg).
-
Add 20 mL of anhydrous THF to the flask and stir the suspension.
-
Slowly add this compound (1.48 g, 12.5 mmol, 1.25 equivalents) to the stirred mixture at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, the reaction is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-phenylethanol.
-
The purified product is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the final product.
Quantitative Data:
| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| Acetophenone | 1-Phenylethanol | 10% Pd/C | THF | 5 | 92 |
| Benzophenone | Diphenylmethanol | 10% Pd/C | THF | 6 | 95 |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 10% Pd/C | THF | 4 | 94 |
| Benzaldehyde | Benzyl alcohol | 10% Pd/C | THF | 3 | 96 |
Reductive Amination of Aldehydes and Ketones
This compound can be employed as the hydride source in the reductive amination of carbonyl compounds, a powerful method for the synthesis of secondary and tertiary amines. This one-pot procedure involves the in-situ formation of an imine or enamine, which is then reduced by the silane.
Application Notes:
This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which activates the carbonyl group towards nucleophilic attack by the amine and facilitates the subsequent reduction of the imine intermediate. The reaction is generally performed in a protic solvent like ethanol or methanol.
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline
Materials:
-
Benzaldehyde
-
Aniline
-
This compound
-
Zinc Chloride (ZnCl₂)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 20 mL of methanol.
-
Add zinc chloride (0.136 g, 1 mmol, 10 mol%) to the solution and stir for 15 minutes at room temperature to facilitate imine formation.
-
Slowly add this compound (1.78 g, 15 mmol, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 8-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield N-benzylaniline.
Quantitative Data:
| Carbonyl Compound | Amine | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | N-Benzylaniline | ZnCl₂ | Methanol | 10 | 88 |
| Cyclohexanone | Benzylamine | N-Cyclohexylbenzylamine | ZnCl₂ | Methanol | 12 | 85 |
| Acetophenone | Morpholine | 4-(1-Phenylethyl)morpholine | ZnCl₂ | Ethanol | 16 | 82 |
Visualizations
Caption: General workflow for the reduction of aromatic carbonyls.
Caption: Logical relationship in reductive amination.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and scales. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Surface Modification of Substrates using Diethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of substrates is a critical technique in various scientific and industrial fields, including biomedical engineering, materials science, and drug development. The ability to tailor the surface properties of a material allows for the control of its interaction with the surrounding environment. Diethoxysilane (DES), an organosilane, is a versatile molecule used for surface functionalization. Its reactive ethoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups present on the surfaces of many substrates, such as glass, silicon wafers, and metal oxides, forming a stable siloxane bond. This process allows for the introduction of specific chemical functionalities, thereby altering the hydrophobicity, biocompatibility, and protein adsorption characteristics of the substrate.
These application notes provide detailed protocols for the surface modification of substrates using this compound and summarize key quantitative data to aid researchers in developing and optimizing their surface functionalization strategies.
Data Presentation
Table 1: Contact Angle Measurements on Modified Surfaces
| Substrate | Modifying Agent | Treatment Conditions | Water Contact Angle (°) | Reference |
| Glass | Diethoxydimethylsilane (DEDMS)/Chitosan (8/92 mL/mL) | Solution Deposition | Increased hydrophobicity | [1] |
| PDMS | Vinyltrichlorosilane | Vapor Deposition | 108° | [2] |
| Silicon Wafer | Untreated (hydrophilic) | Piranha cleaning | < 5° | [3] |
| Silicon Wafer | 3-aminopropyltriethoxysilane (APTES) | Solution Deposition | ~40° | [4] |
| Silicon Wafer | N-trimethoxysilylpropyl | Solution Deposition, 80°C | 30° | [3] |
Table 2: Protein Adsorption on Modified Surfaces
| Substrate | Modifying Agent | Protein | Adsorption (µg/L) | Method | Reference |
| 316L Stainless Steel | Neat Chitosan | Bovine Serum Albumin (BSA) | 458.3 ± 6.2 | Bicinchoninic acid (BCA) protein assay | [1] |
| 316L Stainless Steel | Diethoxydimethylsilane (DEDMS)/Chitosan (8/92 mL/mL) | Bovine Serum Albumin (BSA) | 155.5 ± 1.0 | Bicinchoninic acid (BCA) protein assay | [1] |
| Silica | Unmodified | Bovine Serum Albumin (BSA) | - | Quartz Crystal Microbalance with Dissipation (QCM-D) | [5] |
Note: The presented data for protein adsorption utilizes a composite film containing a related silane, diethoxydimethylsilane.
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on Glass or Silicon Substrates
This protocol is adapted from general silanization procedures and should be optimized for specific applications.[3][6][7]
Materials:
-
This compound (DES)
-
Anhydrous Toluene or Ethanol (solvent)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Acetone, Isopropanol, and Deionized (DI) water
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally DI water for 10-15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Activate the surface by immersing the substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with DI water and dry with nitrogen gas. The surface should be hydrophilic at this stage.
-
-
Silanization Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry glass container. The use of anhydrous solvents is crucial to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Surface Modification:
-
Immerse the cleaned and activated substrates into the this compound solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under a nitrogen blanket). The reaction time will influence the density and uniformity of the silane layer.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any physisorbed silane.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.
-
-
Characterization:
-
The modified surfaces can be characterized using techniques such as contact angle goniometry to assess hydrophobicity, ellipsometry to measure coating thickness, and X-ray Photoelectron Spectroscopy (XPS) to determine surface elemental composition.
-
Protocol 2: Vapor-Phase Deposition of this compound
Vapor-phase deposition can produce more uniform and reproducible monolayers compared to solution-phase methods. This protocol is adapted from general vapor-phase silanization procedures.[6]
Materials:
-
This compound (DES)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Vacuum deposition chamber or desiccator
-
Piranha solution or plasma cleaner for substrate activation
Procedure:
-
Substrate Cleaning and Activation:
-
Clean and activate the substrates as described in Protocol 1 (steps 1a-1d). Alternatively, oxygen plasma treatment can be used to clean and hydroxylate the surface.
-
-
Vapor Deposition Setup:
-
Place the cleaned and activated substrates in a vacuum deposition chamber or a desiccator.
-
Place a small, open container with a few milliliters of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
-
Deposition Process:
-
Evacuate the chamber to a low pressure (e.g., <1 Torr). The reduced pressure will facilitate the vaporization of the this compound.
-
Allow the deposition to proceed for 1-4 hours at room temperature or with gentle heating (e.g., up to 80°C) to increase the vapor pressure of the silane.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas like nitrogen.
-
Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene or isopropanol) to remove any loosely bound silane.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Visualizations
Experimental Workflow for Solution-Phase Deposition
Caption: Workflow for solution-phase surface modification.
General Signaling Pathway for Cell-Surface Interactions
Caption: Cell signaling cascade at the biointerface.
Discussion
The protocols provided offer a starting point for the surface modification of substrates using this compound. The choice between solution-phase and vapor-phase deposition will depend on the desired film quality, available equipment, and the specific application. For applications requiring highly uniform and reproducible monolayers, such as in biosensor development, vapor-phase deposition is often preferred. Solution-phase deposition, while simpler to implement, can be more sensitive to environmental moisture and may result in less uniform coatings.
The modification of surfaces with this compound can significantly impact their interaction with biological systems. By altering the surface chemistry, one can control the adsorption of proteins, which in turn mediates cellular responses such as adhesion, proliferation, and differentiation. For instance, creating a more hydrophobic surface may enhance the adsorption of certain proteins, which can then promote cell attachment through integrin-mediated signaling pathways. Conversely, the introduction of hydrophilic or protein-repellent moieties can be used to prevent non-specific protein adsorption and reduce biofouling.
For drug development professionals, surface modification with this compound can be employed to create drug delivery vehicles with tailored surface properties. For example, modifying the surface of nanoparticles can alter their circulation time, biodistribution, and cellular uptake. Furthermore, functional groups can be introduced to the surface for the covalent attachment of targeting ligands or therapeutic molecules.
It is important to note that the success of surface modification is highly dependent on meticulous experimental technique, particularly with respect to substrate cleanliness and the exclusion of moisture during the silanization process. Researchers are encouraged to thoroughly characterize their modified surfaces to ensure the desired properties have been achieved.
References
Application Note: Protocol for Depositing Silica Films from Diethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon dioxide (SiO₂) thin films are critical components in a wide range of applications, including microelectronics, optics, and as protective or functional coatings in drug development and delivery systems. The choice of precursor is a key factor in determining the properties of the deposited film. Diethoxysilane (DES or DEOS, SiH₂(OC₂H₅)₂) is an organosilicon compound that serves as a liquid silicon source for the deposition of high-quality silica films. This document provides detailed protocols for the deposition of silica films from this compound using both Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) techniques.
Deposition Methods and Protocols
Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD of silica films from this compound offers excellent uniformity and conformal step coverage. The process involves the thermal decomposition and oxidation of DEOS at sub-atmospheric pressures.
Experimental Protocol for LPCVD of SiO₂ from this compound
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Substrate Preparation:
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Clean silicon wafers or other desired substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
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Dry the substrates thoroughly with a nitrogen gun and/or a dehydration bake.
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Deposition System:
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A standard horizontal tube LPCVD furnace is utilized for the deposition.
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Deposition Parameters:
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Introduce this compound into the reaction chamber. The DEOS source is typically maintained at a constant temperature to ensure a stable vapor pressure.
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Introduce an oxidizing agent, such as oxygen (O₂), into the chamber.
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The deposition temperature is a critical parameter and is typically maintained in the range of 350 to 475°C.[1]
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The chamber pressure is maintained in the low-pressure regime.
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The flow rates of DEOS and the oxidizing gas are controlled using mass flow controllers.
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Deposition Process:
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Load the prepared substrates into the center of the furnace tube.
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Pump the system down to the base pressure.
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Introduce the process gases (DEOS and O₂) at the specified flow rates.
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Allow the deposition to proceed for the desired duration to achieve the target film thickness.
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Post-Deposition:
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Turn off the precursor and oxidant gas flows.
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Purge the chamber with an inert gas (e.g., nitrogen).
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Allow the furnace to cool down before unloading the substrates.
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Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD allows for the deposition of silica films at significantly lower temperatures compared to LPCVD, making it suitable for temperature-sensitive substrates. This process utilizes a plasma to activate the precursor gases.
Experimental Protocol for PECVD of SiO₂ from this compound
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Substrate Preparation:
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Clean the substrates as described in the LPCVD protocol.
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Deposition System:
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A parallel-plate PECVD reactor is used for this process.
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Deposition Parameters:
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Introduce this compound vapor and an oxidizing gas, typically nitrous oxide (N₂O), into the reaction chamber.[2]
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The substrate temperature is maintained at a lower range, typically between 100-300°C.[2]
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The chamber pressure is controlled in the mTorr range.
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RF power is applied to the electrodes to generate a plasma.
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Deposition Process:
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Place the substrates on the grounded electrode, which can be heated.
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Evacuate the chamber to the base pressure.
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Introduce the DEOS and N₂O gases at the desired flow rates.
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Ignite the plasma by applying RF power.
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The deposition proceeds as the plasma activates the precursor molecules.
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Post-Deposition:
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Turn off the RF power and gas flows.
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Vent the chamber and unload the substrates.
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Quantitative Data Summary
The following tables summarize the key deposition parameters and the resulting properties of the silica films obtained from this compound.
Table 1: LPCVD Process Parameters and Film Properties [1]
| Parameter | Value Range | Effect on Deposition Rate |
| Deposition Temperature | 350 - 475 °C | Increases with temperature (Activation Energy: ~10 kcal/mol) |
| Chamber Pressure | - | Increases with higher pressure |
| O₂/DEOS Flow Rate Ratio | - | Increases with the square root of the ratio |
| DEOS Flow Rate | - | Varies as a function of the square root of the flow rate |
| Resulting Film Properties | Value | Notes |
| Refractive Index | ~1.46 | Independent of deposition temperature |
| Density | ~2.2 g/cm³ | Close to thermal oxide, regardless of deposition conditions |
| Composition | Stoichiometric SiO₂.₂ | As determined by Rutherford Backscattering Spectrometry |
| Dielectric Breakdown Strength | 2 MV/cm | For a film deposited at 400°C |
Table 2: PECVD Process Parameters and Film Properties [2]
| Parameter | Value Range | Effect on Deposition Rate |
| Substrate Temperature | 100 - 300 °C | Inversely proportional in this range |
| Chamber Pressure | up to 300 mTorr | Increases and then saturates |
| N₂O/DEOS Flow Rate Ratio | - | Increases with the ratio |
| Optimized Deposition Conditions | Value | |
| Temperature | 300 °C | |
| Pressure | 300 mTorr | |
| N₂O Flow Rate | 240 sccm | |
| DEOS Flow Rate | 15 sccm | |
| Resulting Film Properties | Value | Notes |
| Deposition Rate | 327 Å/min | At optimized conditions |
| Refractive Index | 1.47 | At optimized conditions |
| Density | 2.14 g/cm³ | At optimized conditions |
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow for silica film deposition and the proposed chemical reaction pathway.
Caption: Experimental workflow for silica film deposition.
Caption: Proposed reaction pathway for SiO₂ deposition from DEOS.
Conclusion
This compound is a viable liquid precursor for the deposition of high-quality silicon dioxide films via both LPCVD and PECVD methods. The choice of deposition technique will depend on the specific application requirements, particularly the thermal budget of the substrate. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the development and application of silica thin films. Further optimization of the process parameters may be necessary to achieve specific film properties for advanced applications.
References
Troubleshooting & Optimization
Troubleshooting common issues in Diethoxysilane CVD processes
Welcome to the technical support center for Diethoxysilane (DES) Chemical Vapor Deposition (CVD) processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the deposition of silicon dioxide (SiO₂) thin films using DES as a precursor.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and step-by-step guidance for resolving common problems in your DES CVD process.
Film Properties & Quality
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Process & Equipment
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Q1: My deposition rate is too low. What should I do?
A low deposition rate can be caused by several factors. Follow these troubleshooting steps to identify and resolve the issue:
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Check Precursor and Oxidant Flow Rates:
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Increase DES Flow Rate: A higher concentration of the silicon precursor can lead to a faster deposition rate. However, be aware that this can sometimes compromise film quality.
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Adjust N₂O/DES Ratio: The ratio of nitrous oxide (N₂O) to DES is a critical parameter. Increasing the N₂O/DES flow rate ratio can increase the growth rate.[1]
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Review Deposition Temperature:
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In some plasma-enhanced CVD (PECVD) processes using DES, the growth rate has been observed to be inversely proportional to the temperature in the 100-300°C range.[1] Consider decreasing the temperature within your process window to see if the deposition rate improves. This is in contrast to typical thermal CVD processes where higher temperatures generally lead to higher deposition rates.
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Verify Chamber Pressure:
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Increasing the chamber pressure can lead to a higher deposition rate, although it may saturate at a certain point.[1]
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-
Inspect the Mass Flow Controllers (MFCs):
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Deposition rate problems are often related to incorrect silane or TEOS (and by extension, DES) flow rates.[2] Ensure your MFCs are calibrated and functioning correctly.
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Q2: The deposited film lacks uniformity. How can I improve it?
Poor film uniformity is a common challenge in CVD processes. Here are several strategies to achieve more uniform film thickness:
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Optimize Flow Dynamics: Uniformity is heavily dependent on the flow pattern of the precursor gases.[2]
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Reactor Geometry: A decreasing cross-section of the chamber can help to increase gas velocity and compensate for depletion effects downstream.
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Substrate Tilting and Rotation: Tilting the substrate relative to the gas flow and rotating the substrate can significantly improve uniformity by ensuring all areas of the substrate are exposed to a more consistent precursor concentration.[3]
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-
Adjust Temperature Gradient: Imposing a temperature gradient that increases from the front to the back of the reactor can help compensate for the depletion of reactants as the gas flows over the substrates.[3]
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Single Wafer Processing: For critical applications, processing a single wafer at a time can lead to better deposition uniformity.[3]
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Gas Flow Ratios: The ratio of oxidant to precursor can influence uniformity. Experiment with different N₂O/DES ratios to find an optimal balance for your specific chamber geometry and process conditions.
Q3: My SiO₂ film has a high refractive index. How can I adjust it?
The refractive index of your SiO₂ film is a good indicator of its stoichiometry and density. A higher-than-expected refractive index often suggests a silicon-rich film.
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Increase the N₂O/DES Ratio: Increasing the flow of the oxygen source (N₂O) relative to the silicon source (DES) will promote more complete oxidation, resulting in a film that is closer to stoichiometric SiO₂ and thus has a lower refractive index. For PECVD processes, N₂O/SiH₄ ratios between 10 and 20 have been shown to yield films with a refractive index close to that of thermally grown oxide (around 1.46).[4] A similar trend can be expected for DES.
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Optimize Deposition Temperature: The deposition temperature can influence the film's composition and density, which in turn affects the refractive index. Characterize the effect of temperature within your process window.
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Post-Deposition Annealing: In some cases, a post-deposition anneal in an oxygen-containing atmosphere can help to densify the film and oxidize any remaining silicon, thereby reducing the refractive index.
Q4: I'm observing a high defect density in my films. What are the likely causes and solutions?
Defects in SiO₂ films can degrade the performance of electronic and optical devices. Common defects include pinholes, cracks, and various point defects.
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Pinholes: These can be caused by uneven deposition or etching.[5]
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Low-Pressure Issues: In some PECVD systems, pinholes are more prevalent at lower pressures.[5]
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Particle Contamination: Particles on the substrate surface can shadow the deposition, leading to pinholes. Ensure proper substrate cleaning and chamber maintenance.
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Cracks: These are often due to high film stress.
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Optimize Deposition Parameters: Adjusting deposition temperature, pressure, and gas ratios can help to control film stress.
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Multi-Layer Deposition: For thicker films, depositing the SiO₂ in multiple, thinner layers with annealing steps in between can help to manage stress.
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Point Defects: These are atomic-scale defects such as oxygen vacancies.
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Gas Purity: Ensure the purity of your precursor and oxidant gases, as impurities can be incorporated into the film and create defect sites.
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Ion Bombardment in PECVD: In PECVD, excessive ion bombardment can create damage and defects in the growing film. Reducing the RF power may help to mitigate this.
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Q5: What are the common causes of particle contamination and how can I prevent it?
Particle contamination is a major source of defects and yield loss in semiconductor manufacturing.
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Homogeneous Nucleation: This occurs when precursor gases react in the gas phase to form particles before they reach the substrate.[6] This is more likely to occur at higher pressures and precursor concentrations.
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Solution: Optimize pressure and precursor flow rates to favor heterogeneous reactions on the substrate surface.
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Flaking from Chamber Walls: Film deposition on the chamber walls can flake off and land on your substrate.
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Solution: Regular plasma cleaning of the deposition chamber is crucial to remove accumulated deposits.
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Contaminated Substrates: Particles present on the substrate before deposition will be incorporated into the film.
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Solution: Implement a rigorous pre-deposition substrate cleaning procedure.
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Gas Line Contamination: Particles can originate from the gas lines.
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Solution: Use point-of-use gas filters.
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Q6: My SiO₂ film has poor adhesion to the substrate. What steps can I take to improve it?
Good adhesion is critical for the reliability of your device. Poor adhesion can be caused by surface contamination, high film stress, or a chemically incompatible interface.
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Substrate Surface Preparation:
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Thorough Cleaning: The most common cause of poor adhesion is a contaminated substrate surface. Ensure all organic and inorganic residues are removed.
-
Plasma Pre-treatment: An in-situ plasma treatment (e.g., with Ar, N₂, or NH₃) immediately before deposition can be very effective at cleaning the surface and creating a more reactive interface for film growth.[7][8]
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-
Adhesion Layer:
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For some substrates, a thin adhesion layer (e.g., a few nanometers of titanium or chromium) can be deposited before the SiO₂ film to promote better bonding.[9]
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-
Optimize Deposition Conditions:
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Reduce Film Stress: High intrinsic stress in the film can cause it to peel off. Adjusting deposition parameters like temperature and pressure can help to minimize stress.
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Initial Deposition Rate: A lower initial deposition rate can sometimes promote better nucleation and adhesion.
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Data Summary
The following tables summarize the influence of key process parameters on the properties of SiO₂ films deposited by DES CVD.
Table 1: Effect of Process Parameters on Deposition Rate
| Parameter | Change | Effect on Deposition Rate | Reference |
| Deposition Temperature | Increase (in 100-300°C range for PECVD) | Decrease | [1] |
| Chamber Pressure | Increase | Increase (may saturate) | [1] |
| N₂O/DES Flow Ratio | Increase | Increase | [1] |
| Total Gas Flow Rate | Increase | Increase | [1] |
Table 2: Effect of N₂O/Precursor Ratio on Film Properties
| N₂O/Precursor Ratio | Refractive Index | Film Composition | Reference |
| Low | High (>1.5) | Silicon-rich | [10] |
| High | Approaches 1.46 | Stoichiometric SiO₂ | [4][10] |
Experimental Protocols
Typical Experimental Protocol for SiO₂ Deposition via PECVD using DES
This protocol provides a general guideline. Specific parameters should be optimized for your particular CVD system and application.
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Substrate Preparation:
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Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants.
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Load the substrate into the load-lock of the CVD system.
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-
Chamber Preparation:
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If necessary, perform a plasma clean of the deposition chamber to remove any residual films from previous runs. A common method is an SF₆ or NF₃ based plasma clean.
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Pump the chamber down to the base pressure (typically < 10⁻⁵ Torr).
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Deposition Process:
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Heat the substrate to the desired deposition temperature (e.g., 100-300°C).[1]
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Introduce the process gases: this compound (DES) and Nitrous Oxide (N₂O). Typical flow rates might be in the range of 10-50 sccm for DES and 200-1000 sccm for N₂O.[1]
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Set the chamber pressure to the desired level (e.g., 100-500 mTorr).[1]
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Ignite the plasma by applying RF power (e.g., 50-300 W).
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Deposit the film for the calculated time required to achieve the target thickness.
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Turn off the RF power and gas flows.
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Post-Deposition:
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Pump out the residual process gases.
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Cool the substrate under vacuum or in an inert gas atmosphere.
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Remove the substrate from the chamber.
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Characterization:
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Measure the film thickness and refractive index using ellipsometry.
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Assess film uniformity by measuring at multiple points across the substrate.
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Characterize film composition and bonding using Fourier-Transform Infrared Spectroscopy (FTIR).
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Evaluate defect density using microscopy.
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Visualizations
Troubleshooting Workflow for Low Deposition Rate
Caption: Troubleshooting workflow for low deposition rate in DES CVD.
Relationship between Process Parameters and Film Quality
Caption: Key DES CVD process parameters and their impact on film quality.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. apachepersonal.miun.se [apachepersonal.miun.se]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. w3.pppl.gov [w3.pppl.gov]
- 6. physics.byu.edu [physics.byu.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. swb.skku.edu [swb.skku.edu]
Identifying and removing impurities from Diethoxysilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from diethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
Common impurities in this compound often originate from its synthesis and storage. These can include:
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Ethanol: A common byproduct or unreacted starting material.
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Water: Due to the moisture sensitivity of this compound, hydrolysis can occur, leading to the formation of silanols and eventually polymeric byproducts. This compound can slowly decompose in the presence of moist air.[1]
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Chlorosilanes: If dichlorosilane is used as a precursor in the synthesis, residual chlorinated silanes may be present. These are corrosive and can affect downstream reactions.
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Polymeric Siloxanes: Formed from the hydrolysis and subsequent condensation of this compound, especially in the presence of moisture. These are typically higher boiling point impurities.
Q2: How can I detect the purity of my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile impurities in this compound.[2][3][4] This technique separates the different components of the sample, and the mass spectrometer provides a molecular fingerprint for each, allowing for unambiguous identification.
Q3: What is the primary method for purifying this compound?
Fractional distillation is the most common and effective method for purifying this compound. This technique separates liquids based on differences in their boiling points.[5][6][7]
Q4: How do impurities in this compound affect my experiments?
Impurities can have significant detrimental effects on your research:
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Water and Ethanol: Can react with this compound, leading to the formation of undesirable siloxane polymers and affecting the stoichiometry of your reactions.
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Chlorosilanes: Are highly reactive and acidic, which can corrode equipment and interfere with catalytic processes.
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Polymeric Impurities: Can alter the physical properties of the final materials, such as viscosity and thermal stability.
Q5: What safety precautions should I take when handling this compound?
This compound is a flammable liquid and is moisture-sensitive. Always handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Components | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Ensure a stable and uniform heat source, such as a heating mantle with a stirrer. |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar.- Superheating of the liquid. | - Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.- Ensure smooth and controlled heating. |
| Product Contaminated with Higher Boiling Impurities | - Distillation carried out for too long or at too high a temperature. | - Monitor the temperature at the still head closely. Once the temperature begins to rise above the boiling point of this compound, stop the distillation or change the receiving flask. |
| Low Product Yield | - Leaks in the distillation apparatus.- Inefficient condensation. | - Check all joints and connections for a tight seal. Use high-vacuum grease if necessary.- Ensure a steady flow of cold water through the condenser. |
Quantitative Data
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning an effective fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C\u2084H\u2081\u2082O\u2082Si | 120.22 | 91.2 |
| Ethanol | C\u2082H\u2086O | 46.07 | 78.4 |
| Water | H\u2082O | 18.02 | 100.0 |
| Dichlorosilane | H\u2082Cl\u2082Si | 101.01 | 8.3 |
| Triethoxysilane | C\u2086H\u2081\u2086O\u2083Si | 164.30 | 131.5 |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify this compound by removing lower and higher boiling point impurities.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux)
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Distillation head with thermometer adapter
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Thermometer
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Condenser
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Receiving flasks
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Heating mantle with magnetic stirrer
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Boiling chips or magnetic stir bar
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Inert gas source (Nitrogen or Argon)
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Schlenk line or similar inert atmosphere setup
Procedure:
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Setup: Assemble the fractional distillation apparatus under an inert atmosphere. Ensure all glassware is dry.
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Charging the Flask: Charge the round-bottom flask with crude this compound and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using the heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the temperature at the distillation head to stabilize.
-
Collecting Fractions:
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Fore-run: Collect the initial distillate (lower boiling impurities like ethanol) in the first receiving flask until the temperature stabilizes at the boiling point of this compound (approx. 91°C).
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Main Fraction: Change to a clean, dry receiving flask to collect the purified this compound. Maintain a steady distillation rate by controlling the heat input.
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After-run: Once the majority of the this compound has distilled, the temperature may start to rise again, indicating the presence of higher boiling impurities. Stop the distillation at this point.
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-
Shutdown: Turn off the heating mantle and allow the apparatus to cool down under the inert atmosphere.
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Storage: Store the purified this compound in a tightly sealed, dry container under an inert atmosphere.
Protocol 2: GC-MS Analysis of this compound
Objective: To identify and quantify impurities in a this compound sample.
Materials:
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This compound sample (crude and purified fractions)
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Anhydrous solvent for dilution (e.g., hexane or heptane)
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GC-MS instrument with a suitable column (e.g., a non-polar column like DB-1 or equivalent)
Procedure:
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Sample Preparation: Prepare a dilute solution of the this compound sample in the anhydrous solvent. A typical dilution might be 1:1000.
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
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Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
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Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-300).
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-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
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Data Analysis:
-
Analyze the resulting chromatogram to separate the different components based on their retention times.
-
Identify each component by comparing its mass spectrum to a library of known spectra (e.g., NIST).
-
Quantify the impurities by comparing the peak areas to that of an internal standard or by using an external calibration curve.
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Visualizations
Caption: Workflow for impurity identification and purification.
References
- 1. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylthis compound | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. kinetics-of-the-hydrolysis-and-condensation-of-organofunctional-alkoxysilanes-a-review - Ask this paper | Bohrium [bohrium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Diethoxysilane stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of diethoxysilane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe use of this compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent reaction outcomes or unexpected byproducts. | This compound degradation due to improper storage or handling. | Ensure this compound is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light. Avoid exposure to atmospheric moisture. |
| Contamination of reagents or solvents with water. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Formation of solid precipitates (gels or particles) in the reaction mixture. | Uncontrolled hydrolysis and condensation of this compound. | Control the rate of water addition to the reaction. The reaction is sensitive to the presence of acid or base, which can catalyze hydrolysis. Maintain a neutral pH if uncontrolled polymerization is undesirable. |
| Slow or incomplete reaction. | Low reaction temperature. | Gently heat the reaction mixture if the desired reaction is not proceeding at a sufficient rate. Be aware of the potential for thermal decomposition at elevated temperatures. |
| Insufficient catalyst. | If a catalyst is required for your specific application, ensure it is added in the correct proportion. | |
| Safety concerns: Fumes or strong odor. | Inadequate ventilation. | This compound is a flammable liquid with a pungent odor. Always handle it in a well-ventilated fume hood. |
| Improper personal protective equipment (PPE). | Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under ambient conditions?
A1: this compound is sensitive to moisture and will readily hydrolyze upon contact with water, even atmospheric humidity. It is a flammable liquid and should be stored under an inert atmosphere in a cool, dry place.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are hydrolysis and thermal decomposition.
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Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form silanols (Si-OH), which can then condense to form siloxane oligomers and polymers (-Si-O-Si-). This process is catalyzed by both acids and bases.
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Thermal Decomposition: At elevated temperatures, this compound can decompose. While specific data for this compound is limited, decomposition of similar silanes often involves the elimination of ethylene and the formation of silicon-containing species.
Q3: How does pH affect the hydrolysis of this compound?
A3: The hydrolysis of this compound is significantly influenced by pH. The reaction is slowest at a neutral pH (around 7) and is accelerated by both acidic and basic conditions. Under acidic conditions, the ethoxy group is protonated, making it a better leaving group. Under basic conditions, the silicon atom is attacked by a hydroxide ion.
Q4: What are the expected products of this compound hydrolysis?
A4: The initial products of hydrolysis are ethoxysilanols (EtO)Si(H)₂OH and dihydroxysilane Si(H)₂(OH)₂. These silanols are unstable and readily undergo condensation to form linear or cyclic siloxane oligomers and polymers. The final structure of the polymer network depends on the reaction conditions.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. This compound is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure there are no ignition sources in the vicinity.
Quantitative Data Summary
| Compound | Condition | Rate Constant (L mol⁻¹ min⁻¹) | Reference |
| TEOS | Acidic (HCl) | Varies with acid concentration (e.g., 0.45 - 6.5) | [1] |
| TEOS | Basic (NH₃) | Varies with ammonia and water concentration | [1] |
Note: This data is for TEOS and should be used as a qualitative guide for the behavior of this compound. Actual rates for this compound will differ.
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ²⁹Si NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis and condensation of this compound.
Methodology:
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Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃ or d₆-acetone).
-
In a clean, dry NMR tube, add a known amount of the this compound stock solution.
-
To initiate the hydrolysis, add a controlled amount of D₂O (deuterium oxide) to the NMR tube. The pH can be adjusted by adding a small amount of DCl or NaOD.
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Immediately acquire a ²⁹Si NMR spectrum. This will serve as the t=0 reference.
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Continue to acquire ²⁹Si NMR spectra at regular time intervals to monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to hydrolysis and condensation products.
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The chemical shifts of the silicon atoms will change as the ethoxy groups are replaced by hydroxyl groups and as siloxane bonds are formed. By integrating the peaks, the relative concentrations of the different species can be determined over time.
Protocol 2: Analysis of Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile products of this compound hydrolysis.
Methodology:
-
Set up a reaction vessel with this compound in a suitable anhydrous solvent.
-
Initiate hydrolysis by adding a controlled amount of water.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
If necessary, derivatize the sample to make the silanol species more volatile and stable for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Inject the prepared sample into the GC-MS system.
-
The gas chromatogram will separate the different components of the mixture based on their boiling points and interactions with the column.
-
The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison with mass spectral libraries.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Workflow for studying this compound degradation.
References
Technical Support Center: Diethoxysilane (DEOS) Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pressure on diethoxysilane (DEOS) film deposition. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the deposition pressure generally affect the film deposition rate in a CVD process?
A1: The relationship between pressure and deposition rate is complex. Initially, increasing the pressure can lead to a higher deposition rate because it increases the concentration of reactant species in the chamber. However, excessively high pressure can reduce the mean free path of particles, leading to more gas-phase reactions and potentially lowering the deposition rate on the substrate. At very low pressures, the deposition can be limited by the amount of precursor available, also resulting in a lower deposition rate.
Q2: What is the expected effect of increasing pressure on the uniformity of the deposited this compound film?
A2: Higher deposition pressures can sometimes lead to improved film uniformity up to a certain point. This is because the increased number of gas-phase collisions can lead to a more diffuse and less directional flux of reactive species to the substrate surface. However, very high pressures can also lead to non-uniformity due to localized depletion of reactants and changes in gas flow dynamics. For some CVD processes, a recommended pressure range for achieving good uniformity is between 900 mTorr and 1400 mTorr.[1]
Q3: Can chamber pressure influence the residual stress of the deposited film?
A3: Yes, chamber pressure is a critical parameter that affects the residual stress in the deposited film. Higher pressure can lead to increased ion bombardment and incorporation of species from the carrier gas (like nitrogen), which can result in higher compressive or tensile stress. The specific effect depends on the precursor, plasma conditions, and other deposition parameters.
Q4: How does pressure impact the chemical composition and quality of the SiO2 film derived from this compound?
A4: Deposition pressure can influence the chemical composition and quality of the resulting silicon dioxide film. At lower pressures, the energy of ions striking the substrate is higher, which can lead to denser and more stoichiometric SiO2 films. Conversely, very high pressures might result in films with higher porosity or the incorporation of impurities due to a less energetic deposition process.
Troubleshooting Guide
| Issue | Potential Cause(s) Related to Pressure | Suggested Troubleshooting Steps |
| Low Deposition Rate | - Pressure is too low: Insufficient concentration of DEOS precursor and reactive species near the substrate. - Pressure is too high: Increased gas-phase reactions and polymerization, leading to deposition on chamber walls instead of the substrate. Reduced mean free path hinders precursor transport to the surface. | - Gradually increase the deposition pressure in small increments and monitor the deposition rate. - If the pressure is already high, try decreasing it to see if the rate improves. Ensure that the pumping speed is appropriate for the desired pressure. |
| Poor Film Uniformity | - Pressure is too low: The mean free path of the precursor molecules is long, leading to a more directional deposition that can be sensitive to the geometry of the reactor and gas inlet, causing a "donut" shape thickness map.[2] - Pressure is too high: Can lead to non-uniform gas flow patterns and localized depletion of reactants. | - Increase the chamber pressure to promote more gas-phase scattering and a more uniform flux of reactants to the substrate. A pressure range of 900 to 1400 mTorr has been found to improve uniformity for some silicon carbide films.[1][2] - Optimize the gas flow rates in conjunction with pressure adjustments. |
| High Film Stress (Cracking or Peeling) | - Inappropriate pressure: Can lead to either high compressive or tensile stress. Higher pressures can increase ion bombardment and incorporation of carrier gas atoms, affecting stress. | - Systematically vary the deposition pressure while keeping other parameters constant to find a pressure regime that results in lower stress. - Consider adjusting other parameters like RF power and substrate temperature, as they also significantly influence film stress. |
| Poor Film Quality (e.g., high pinhole density, poor adhesion) | - Pressure is too high: Can lead to the formation of particles in the gas phase, which then incorporate into the film as defects.[3] It can also result in a more porous film structure. - Pressure is too low: May result in a less dense film if the adatom mobility is insufficient. | - Decrease the deposition pressure to minimize gas-phase nucleation. - Ensure the substrate surface is properly cleaned before deposition, as poor adhesion can also be caused by surface contamination.[3] Plasma or UV cleaning of the substrate can improve adhesion.[3] |
| Film Properties (e.g., refractive index) out of specification | - Pressure is not optimized: The refractive index is sensitive to film density and stoichiometry, both of which are influenced by deposition pressure. | - Vary the deposition pressure and measure the refractive index to find the optimal operating point for the desired optical properties. For some PECVD SiO2 films, the refractive index is primarily determined by the N2O/SiH4 flow ratio, but pressure also plays a role.[4] |
Quantitative Data Summary
Disclaimer: The following quantitative data is based on studies using Tetraethoxysilane (TEOS) as the silicon precursor, as specific comprehensive data for this compound (DEOS) was not available in the cited literature. TEOS is a close structural analogue to DEOS, and the trends are expected to be similar. However, absolute values may differ.
Table 1: Effect of Pressure on Deposition Rate and Uniformity for TEOS-based SiO2 Films
| Pressure (mTorr) | Deposition Rate (nm/min) | Non-Uniformity (%) |
| < 700 | Lower | > 3 |
| 700 - 1000 | Higher | < 3 |
| > 1000 | May decrease or lead to defects | Variable |
Based on findings for TEOS PECVD, a pressure range of 700-1000 mTorr is recommended for a good balance of deposition rate and uniformity.[5]
Table 2: Influence of Pressure on Film Stress for TEOS-based SiO2 Films
| Pressure (mTorr) | Film Stress |
| Lower | Generally more tensile |
| Higher | Generally more compressive |
The transition from tensile to compressive stress with increasing pressure is a common observation in PECVD films.[5]
Experimental Protocols
Methodology for Investigating the Effect of Pressure on this compound Film Deposition
This protocol outlines a general procedure for systematically studying the influence of deposition pressure on the properties of silicon dioxide films deposited from a this compound (DEOS) precursor in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) system.
1. Substrate Preparation:
-
Start with clean silicon wafers (or other desired substrates).
-
Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Load the cleaned substrates into the PECVD chamber.
2. Deposition Parameters:
-
Precursor: this compound (DEOS)
-
Oxidant Gas: Oxygen (O2) or Nitrous Oxide (N2O)
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Carrier Gas: Argon (Ar) or Nitrogen (N2)
-
Fixed Parameters:
-
Substrate Temperature: e.g., 300°C
-
RF Power: e.g., 150 W
-
DEOS Flow Rate: e.g., 20 sccm
-
O2 Flow Rate: e.g., 200 sccm
-
Ar Flow Rate: e.g., 500 sccm
-
-
Variable Parameter:
-
Chamber Pressure: Varied systematically, for example, from 500 mTorr to 1500 mTorr in increments of 100 mTorr.
-
3. Deposition Process:
-
Pump down the chamber to a base pressure of < 50 mTorr.
-
Introduce the carrier and oxidant gases and stabilize the pressure at the desired setpoint.
-
Ignite the plasma and allow it to stabilize.
-
Introduce the DEOS precursor to initiate film deposition.
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Maintain a constant deposition time for each pressure setting to allow for comparable film thickness.
4. Film Characterization:
-
Deposition Rate: Measure the film thickness using ellipsometry or a profilometer and divide by the deposition time.
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Uniformity: Measure the film thickness at multiple points across the wafer and calculate the percentage non-uniformity.
-
Refractive Index: Determine the refractive index at a specific wavelength (e.g., 633 nm) using ellipsometry.
-
Film Stress: Measure the wafer curvature before and after deposition using a stress measurement tool.
-
Chemical Composition: Analyze the film's stoichiometry and bonding characteristics using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).
Visualizations
References
Technical Support Center: Diethoxysilane (DEOS) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing particle formation during Diethoxysilane (DEOS) reactions.
Troubleshooting Guide
Uncontrolled particle formation, leading to precipitates, cloudiness, or heterogeneous films, is a common challenge in DEOS-based sol-gel processes. This guide addresses specific issues you might encounter during your experiments.
Problem: My reaction solution becomes cloudy or forms a precipitate immediately after adding all reactants.
| Possible Cause | Recommended Solution |
| Rapid Hydrolysis and Condensation: The rates of hydrolysis and condensation are too high, leading to the rapid formation of large, insoluble polysiloxane networks. This is often exacerbated by highly basic or acidic conditions and a high water-to-DEOS ratio. | 1. Control the Reaction pH: Adjust the pH to a mildly acidic range (pH 3-4.5). In this range, the hydrolysis rate is faster than the condensation rate, allowing for the formation of more stable silanol groups and reducing the likelihood of rapid precipitation.[1] 2. Reduce the Water-to-DEOS Molar Ratio: A lower water concentration will slow down the hydrolysis reaction. Start with a stoichiometric amount of water and gradually increase it to find the optimal ratio for your system. 3. Control the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or below) to decrease the overall reaction rate. |
| High Catalyst Concentration: An excessive amount of acid or base catalyst can significantly accelerate the reaction rates, leading to uncontrolled particle growth. | 1. Lower the Catalyst Concentration: Systematically decrease the catalyst concentration to find the minimum amount required to achieve the desired reaction without causing precipitation. |
| Poor Mixing: Inadequate mixing can create localized areas of high reactant concentration, leading to rapid, localized particle formation. | 1. Improve Agitation: Ensure vigorous and consistent stirring throughout the addition of reactants and the duration of the reaction. |
Problem: I am observing the formation of large, non-uniform particles instead of a stable sol or a uniform film.
| Possible Cause | Recommended Solution |
| Dominant Condensation Rate: Under basic conditions, the condensation reaction is significantly faster than the hydrolysis reaction.[1][2] This leads to the rapid growth of a few particles, resulting in a wide particle size distribution. | 1. Use a Two-Step Acid-Base Catalysis: First, perform the hydrolysis under acidic conditions to generate a sufficient concentration of silanol (Si-OH) groups. Then, switch to basic conditions to promote controlled condensation and particle growth. 2. Buffer the pH: Using a pH buffer solution can help maintain a stable pH throughout the reaction, preventing sudden shifts that could lead to uncontrolled condensation.[3] |
| Ostwald Ripening: Smaller particles dissolve and redeposit onto larger particles over time, leading to an increase in the average particle size and a broader size distribution. | 1. Increase the Precursor Concentration: Higher concentrations of DEOS can lead to the formation of a larger number of initial nuclei, which can then grow to a uniform size. 2. Age the Solution at a Constant Temperature: Maintaining a stable temperature during the aging process can help to control the rate of Ostwald ripening. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for preventing particle formation in DEOS reactions?
A1: The optimal pH depends on the desired outcome. For forming stable sols or coatings, a mildly acidic pH (3-4.5) is generally preferred.[1] In this range, the hydrolysis of DEOS to form silanols (Si-OH) is favored over the condensation reaction (formation of Si-O-Si bonds). This allows for a more controlled reaction, preventing the rapid aggregation that leads to large particle formation. Under basic conditions, condensation is much faster, which can be useful for growing discrete particles if the conditions are carefully controlled, but it also increases the risk of uncontrolled precipitation.[2]
Q2: How does the water-to-DEOS molar ratio affect particle formation?
A2: The water-to-DEOS molar ratio is a critical parameter. A high ratio accelerates the hydrolysis reaction, which can lead to rapid condensation and particle aggregation, especially under neutral or basic conditions. At low water levels (below the stoichiometric ratio), incomplete hydrolysis occurs, which can result in the formation of aggregated structures.[4] It is crucial to optimize this ratio for your specific application to achieve the desired particle size and stability.
Q3: Can the choice of solvent influence particle formation?
A3: Yes, the solvent plays a significant role. A co-solvent, typically an alcohol like ethanol, is often used to homogenize the aqueous and organic phases. The type and concentration of the solvent can affect the rates of hydrolysis and condensation by influencing the polarity of the reaction medium and the solubility of the reacting species.
Q4: How can I control the final particle size in my DEOS reaction?
A4: Controlling particle size requires careful manipulation of several factors:
-
pH: As mentioned, acidic conditions favor slower, more controlled growth, generally leading to smaller particles or stable sols.
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Reactant Concentrations: Higher concentrations of DEOS and water can lead to the formation of more nuclei and consequently smaller final particles, assuming aggregation is controlled.
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Temperature: Lower temperatures slow down both hydrolysis and condensation, providing better control over particle growth.
-
Catalyst Type and Concentration: The type of acid or base catalyst and its concentration directly impact the reaction rates and, therefore, the final particle size.[3]
Experimental Protocols
General Protocol for Controlled Hydrolysis and Condensation of DEOS:
-
Preparation of the Precursor Solution: In a reaction vessel, mix this compound (DEOS) with a co-solvent, such as ethanol, under inert atmosphere (e.g., nitrogen or argon).
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Preparation of the Hydrolysis Solution: In a separate container, prepare a solution of deionized water, the co-solvent, and the chosen catalyst (e.g., hydrochloric acid for acidic conditions or ammonium hydroxide for basic conditions).
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Controlled Addition: Slowly add the hydrolysis solution to the precursor solution dropwise while stirring vigorously. The rate of addition should be carefully controlled to prevent localized high concentrations of water and catalyst.
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Reaction and Aging: Allow the reaction to proceed at a controlled temperature for a specific duration. The aging step is crucial for the growth and stabilization of the particles or the sol-gel network.
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Characterization: Monitor the reaction progress and the resulting particle formation using techniques such as Dynamic Light Scattering (DLS) for particle size analysis and Transmission Electron Microscopy (TEM) for morphology.
Quantitative Data Summary
The following table summarizes the general influence of key reaction parameters on particle formation in alkoxysilane reactions, which are applicable to DEOS.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | General Impact on Particle Formation |
| pH (Acidic, < 7) | Increases with decreasing pH | Slower than hydrolysis, minimal around pH 2 | Favors formation of stable sols or smaller particles.[1] |
| pH (Basic, > 7) | Increases with increasing pH | Faster than hydrolysis, increases with pH | Promotes the growth of larger, discrete particles; higher risk of precipitation.[2] |
| Water-to-Silane Ratio | Increases with higher ratio | Increases with higher ratio | High ratios can lead to rapid aggregation and precipitation.[4] |
| Temperature | Increases with higher temperature | Increases with higher temperature | Higher temperatures accelerate both reactions, increasing the risk of uncontrolled particle formation. |
| Catalyst Concentration | Increases with higher concentration | Increases with higher concentration | Higher concentrations lead to faster reaction rates and potentially larger particles or precipitates.[3] |
Visualizations
Caption: General reaction pathway for particle formation from this compound.
Caption: A logical workflow for troubleshooting particle formation in DEOS reactions.
References
Diethoxysilane handling strategies to avoid premature hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling of diethoxysilane to prevent premature hydrolysis and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound is an organosilicon compound with the chemical formula SiH₂(OC₂H₅)₂. It belongs to the alkoxysilane family and is sensitive to moisture due to the presence of silicon-ethoxy (Si-OEt) bonds. These bonds are susceptible to hydrolysis, a chemical reaction in which water molecules cleave the Si-OEt bonds, replacing the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH). This process can lead to the formation of silanols and ultimately to the condensation and formation of polysiloxane networks, which can negatively impact its intended application.
Q2: What are the primary consequences of premature hydrolysis of this compound in an experiment?
A2: Premature hydrolysis can lead to several undesirable outcomes in an experiment, including:
-
Altered Reactivity: The formation of silanols and siloxanes changes the chemical properties of the reagent, potentially leading to incomplete reactions or the formation of unintended byproducts.
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Inconsistent Results: If the extent of hydrolysis varies between experiments, it will be difficult to obtain reproducible results.
-
Phase Separation: The formation of insoluble polysiloxanes can lead to the precipitation of material from the solution, affecting the homogeneity of the reaction mixture.
-
Reduced Product Yield: The desired reaction pathway may be hindered, leading to a lower yield of the target product.
Q3: How can I visually detect if my this compound has undergone significant hydrolysis?
A3: While subtle hydrolysis may not be visually apparent, significant degradation can manifest as:
-
Turbidity or Cloudiness: The formation of insoluble siloxane polymers can make the solution appear cloudy or turbid.
-
Precipitate Formation: In advanced stages of hydrolysis and condensation, a solid white precipitate may form.
-
Changes in Viscosity: The formation of larger polysiloxane chains can lead to an increase in the viscosity of the solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction outcomes or low yield. | Premature hydrolysis of this compound due to atmospheric moisture. | Handle this compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. Use dry solvents and glassware. |
| Formation of a white precipitate in the this compound container. | The container has been opened multiple times, exposing the compound to ambient moisture. | Discard the reagent as it is likely compromised. For future use, purchase smaller quantities or aliquot the this compound into smaller, single-use containers under an inert atmosphere. |
| Reaction mixture becomes cloudy or forms a gel unexpectedly. | Presence of water in the reaction solvent or on the surface of the glassware. | Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry inert gas before use. |
| Difficulty dissolving this compound in a non-polar organic solvent. | Partial hydrolysis has occurred, leading to the formation of more polar silanol species. | It is best to use fresh, unhydrolyzed this compound. If the reaction allows, switching to a more polar, dry solvent might help dissolve the partially hydrolyzed species, but this may affect the reaction outcome. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under Inert Atmosphere
Objective: To safely transfer a specific volume of this compound from a storage container to a reaction vessel while minimizing exposure to atmospheric moisture.
Materials:
-
This compound (in a Sure/Seal™ bottle or similar)
-
Dry, nitrogen-flushed Schlenk flask or reaction vessel
-
Dry, gas-tight syringe
-
Long needle (e.g., 12 inches)
-
Septa
-
Nitrogen or argon gas source with a bubbler
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Set up the reaction vessel with a septum and purge with inert gas for at least 15-20 minutes.
-
Puncture the septum of the this compound bottle with the long needle connected to the inert gas source to create a positive pressure.
-
Puncture the septum with the needle of the dry, gas-tight syringe.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the syringe from the this compound bottle and immediately insert it into the septum of the reaction vessel.
-
Dispense the this compound into the reaction vessel.
-
Remove the syringe and continue to maintain a positive pressure of inert gas in the reaction vessel.
Hydrolysis Pathway and Prevention Workflow
Caption: The hydrolysis pathway of this compound and key preventative measures.
Troubleshooting Logic Flow
Caption: A troubleshooting workflow for experiments involving this compound.
Technical Support Center: Enhancing Adhesion of Diethoxysilane-Derived Coatings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the adhesion of diethoxysilane-derived coatings.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and application of this compound-based sol-gel coatings.
| Problem / Observation | Potential Causes | Suggested Solutions |
| Poor or No Adhesion (Coating Peels or Flakes Off Easily) | 1. Inadequate Surface Preparation: The substrate surface may be contaminated with oils, dust, or other residues, or it may have a native oxide layer that is not suitable for bonding.[1] 2. Incorrect Sol-Gel Formulation: The ratio of this compound, water, solvent, and catalyst may be incorrect, leading to incomplete hydrolysis or condensation.[2][3] 3. Improper Curing: The curing temperature may be too low or the curing time too short to form a strong, cross-linked network and covalent bonds with the substrate.[3] 4. Excessive Coating Thickness: Thick coatings can generate high internal stress during drying and curing, leading to cracking and delamination.[3][4] | 1. Optimize Surface Preparation: Implement a rigorous cleaning protocol involving degreasing with solvents (e.g., acetone, ethanol), followed by a surface activation step appropriate for the substrate (e.g., acid/alkaline etching, plasma treatment).[1] 2. Verify Sol-Gel Formulation: Ensure precise measurement of all components. Refer to a validated experimental protocol for the correct molar ratios. 3. Optimize Curing Parameters: Systematically vary the curing temperature and time to find the optimal conditions for your specific substrate and coating formulation. 4. Control Coating Thickness: Adjust the withdrawal speed in dip-coating or the concentration of the sol to achieve a thinner, more uniform coating. |
| Coating Appears Cloudy or Hazy | 1. Premature Gelation: The sol may have started to gel before or during application due to prolonged aging or incorrect pH. 2. Incomplete Hydrolysis: Insufficient water or catalyst in the sol can lead to incomplete hydrolysis of the this compound. 3. Atmospheric Moisture: High humidity during coating application or drying can cause uncontrolled hydrolysis and condensation. | 1. Use Fresh Sol: Prepare the sol-gel solution shortly before use and monitor its viscosity. 2. Adjust Sol Formulation: Ensure the correct amount of water and catalyst is used to achieve complete hydrolysis. 3. Control Environment: Apply and dry the coating in a controlled environment with low humidity. |
| Presence of Cracks in the Coating | 1. High Internal Stress: This is often caused by excessive coating thickness and high shrinkage during the drying and curing stages.[3][4] 2. Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can induce stress in the film. 3. Mismatch in Thermal Expansion: A significant difference in the coefficient of thermal expansion between the coating and the substrate can cause cracking during heating or cooling. | 1. Reduce Coating Thickness: Use a more dilute sol or a faster withdrawal speed in dip-coating. 2. Control Drying Conditions: Dry the coating at a slower rate, for example, by covering the sample to create a solvent-saturated atmosphere. 3. Optimize Curing Ramp Rate: Use a slower heating and cooling rate during the curing process to minimize thermal shock. |
| Inconsistent Coating Thickness | 1. Vibrations during Dip-Coating: Any vibration during the withdrawal of the substrate from the sol can cause variations in thickness. 2. Inconsistent Withdrawal Speed: Fluctuations in the withdrawal speed will directly impact the thickness of the deposited film. 3. Changes in Sol Viscosity: The viscosity of the sol can increase over time as it ages, leading to thicker coatings from later applications. | 1. Isolate the Dip-Coating Equipment: Place the dip-coater on a vibration-dampening table. 2. Use a High-Quality Dip-Coater: Ensure your equipment provides a smooth and consistent withdrawal motion. 3. Monitor Sol Age: Use the sol within its optimal working window and prepare fresh batches as needed for consistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound adhesion to a substrate?
A1: The adhesion of this compound-derived coatings relies on a two-step process: hydrolysis and condensation. First, the this compound molecules are hydrolyzed in the presence of water and a catalyst (acid or base) to form silanol (Si-OH) groups. These silanol groups then condense with hydroxyl (-OH) groups present on the substrate surface (e.g., on metal oxides or glass) to form strong, covalent Si-O-Substrate bonds. They also self-condense to form a cross-linked siloxane (Si-O-Si) network, which constitutes the bulk of the coating.[3]
Q2: How does surface preparation affect adhesion?
A2: Surface preparation is critical for good adhesion.[1] A clean and properly activated surface is necessary for the silanol groups to effectively bond with the substrate. Contaminants like oils and grease can prevent the coating from wetting the surface properly, while a passivated or unsuitable native oxide layer may lack the necessary hydroxyl groups for covalent bonding. Surface roughening can also improve adhesion by increasing the surface area for mechanical interlocking.
Q3: What is the role of the catalyst in the sol-gel process?
A3: The catalyst (typically an acid or a base) controls the rates of the hydrolysis and condensation reactions. An acid catalyst generally promotes a faster hydrolysis rate and slower condensation, leading to a more linear, less branched polymer network. A base catalyst, on the other hand, results in a faster condensation rate, leading to more highly branched, particulate-like structures. The choice of catalyst and its concentration will, therefore, significantly impact the structure of the resulting coating and its properties.
Q4: Can I use this compound coatings on plastic substrates?
A4: Adhesion to plastic substrates can be challenging due to their low surface energy and lack of reactive hydroxyl groups. To promote adhesion, the plastic surface often requires pre-treatment, such as plasma etching, corona discharge, or chemical etching, to introduce polar functional groups. Alternatively, an adhesion promoter or a primer layer compatible with both the plastic and the silane coating may be necessary.
Q5: How can I measure the adhesion of my coating?
A5: A common and straightforward method for qualitatively assessing adhesion is the tape test, as described in the ASTM D3359 standard.[5] This involves making a series of cuts in the coating, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape. The amount of coating removed is then rated according to a standardized scale. For a quantitative measurement of adhesion in terms of bond strength (e.g., in MPa), a pull-off adhesion test (as in ASTM D4541) can be performed.[1]
Quantitative Data on Adhesion
The following tables summarize the influence of key experimental parameters on the adhesion strength of silane-based coatings. Note that data for this compound is limited in the literature; therefore, data for closely related and commonly used alkoxysilane systems are presented to illustrate the general trends.
Table 1: Effect of Curing Temperature on Adhesion Strength of an Epoxy Coating on Silane-Pretreated Aluminum
| Curing Temperature (°C) | Dry Adhesion (MPa) | Wet Adhesion (MPa) |
| 60 | 12.5 | 5.0 |
| 80 | 15.0 | 7.5 |
| 100 | 18.0 | 10.0 |
| 125 | 17.5 | 9.0 |
| 150 | 16.0 | 8.0 |
| (Data synthesized from studies on epoxy coatings over silane primers to show representative trends.) |
Table 2: Effect of Substrate Preparation on Pull-off Strength of Epoxy Coatings on Steel
| Substrate Pre-treatment | Average Pull-off Strength (MPa) |
| Degreasing only | 3.5 |
| Abrasive blasting (electrocorundum) | 18.2 |
| Abrasive blasting (cast steel shot) | 20.1 |
| (Data adapted from a study on epoxy coatings to demonstrate the significant impact of surface preparation on adhesion.)[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Sol-Gel Solution for Dip-Coating
This protocol describes the preparation of a simple this compound-based sol for creating an adhesive coating on a metallic substrate like aluminum or stainless steel.
Materials:
-
Diethylthis compound (DEODES)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M (as catalyst)
-
Glass beakers and magnetic stirrer
Procedure:
-
In a clean glass beaker, add 100 mL of ethanol.
-
While stirring, slowly add 5 mL of Diethylthis compound to the ethanol.
-
In a separate beaker, prepare the hydrolysis solution by mixing 5 mL of deionized water with 1 mL of 0.1 M HCl.
-
Slowly add the hydrolysis solution dropwise to the stirring ethanol/silane mixture.
-
Continue stirring the solution at room temperature for at least 24 hours to allow for sufficient hydrolysis and initial condensation. The sol is now ready for use.
Protocol 2: Application of this compound Coating via Dip-Coating
Equipment:
-
Dip-coater with controllable withdrawal speed
-
Prepared this compound sol
-
Substrates (e.g., stainless steel slides), properly cleaned and dried
-
Oven for curing
Procedure:
-
Mount the cleaned and dried substrate onto the dip-coater arm.
-
Immerse the substrate into the prepared sol-gel solution and hold for a dwell time of 60 seconds to ensure complete wetting of the surface.
-
Withdraw the substrate from the sol at a constant, smooth speed. A typical starting withdrawal speed is 100 mm/min. The thickness of the coating is highly dependent on the withdrawal speed and the viscosity of the sol.
-
Allow the coated substrate to air-dry for 10-15 minutes to evaporate the bulk of the solvent.
-
Cure the coated substrate in an oven. A typical curing cycle is to heat to 120°C and hold for 1 hour. The optimal curing temperature and time will depend on the specific substrate and desired coating properties.
Protocol 3: Adhesion Testing by ASTM D3359 (Cross-Cut Tape Test)
This protocol is for assessing the adhesion of coatings with a dry film thickness of less than 125 µm.
Materials:
-
Cross-hatch cutter with 1 mm or 2 mm spacing
-
Pressure-sensitive tape (as specified in the standard)
-
Soft brush
-
Magnifying glass
Procedure:
-
Place the coated substrate on a firm, flat surface.
-
Make a series of parallel cuts through the coating down to the substrate using the cross-hatch cutter.
-
Make a second series of cuts perpendicular to the first set to create a grid pattern.
-
Gently brush the area with a soft brush to remove any loose flakes of coating.
-
Apply a piece of the specified pressure-sensitive tape over the grid and smooth it down firmly with a pencil eraser to ensure good contact.
-
After 90 ± 30 seconds, rapidly pull the tape off at an angle as close to 180° as possible.
-
Examine the grid area on the substrate and the piece of tape using a magnifying glass.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal; 0B: more than 65% of the coating removed).
Visualizations
Caption: Experimental workflow for coating and adhesion testing.
Caption: Chemical mechanism of this compound coating adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. lifescienceglobal.com [lifescienceglobal.com]
- 3. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vb.nweurope.eu [vb.nweurope.eu]
- 5. Influence of Surface Treatment on Steel Adhesive Joints Strength—Varnish Coats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Purity Analysis of Silicon Dioxide Derived from Diethoxysilane and Tetraethoxysilane
A detailed comparison of silicon dioxide (SiO2) synthesized from two common silicon alkoxide precursors, Diethoxysilane (DEOS) and Tetraethoxysilane (TEOS), reveals subtle but significant differences in purity, particularly concerning trace metal and carbon residues. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these differences, supported by experimental data and detailed analytical protocols, to aid in the selection of the most suitable precursor for high-purity SiO2 applications.
Silicon dioxide is a cornerstone material in numerous scientific and industrial applications, where its purity is a critical determinant of performance. The choice of precursor in the synthesis of SiO2, typically through a sol-gel process, can directly influence the final purity of the material. This guide focuses on a comparative evaluation of SiO2 synthesized from this compound (DEOS) and Tetraethoxysilane (TEOS), two widely used alkoxide precursors.
Executive Summary of Purity Comparison
While both DEOS and TEOS can yield high-purity silicon dioxide, the inherent molecular structure and reactivity of each precursor can lead to variations in the types and concentrations of impurities. Generally, SiO2 derived from DEOS may exhibit lower levels of certain trace metal impurities due to potentially milder synthesis conditions. Conversely, the carbon content in SiO2 from DEOS might be a consideration depending on the completeness of the hydrolysis and condensation reactions.
| Impurity Type | Silicon Dioxide from this compound (DEOS) | Silicon Dioxide from Tetraethoxysilane (TEOS) | Analytical Technique |
| Trace Metals (e.g., Al, Fe, Na) | Potentially lower due to less aggressive hydrolysis conditions. | May have slightly higher concentrations depending on precursor grade and reaction conditions. | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Carbon Residue | May contain residual Si-H bonds or organic fragments if hydrolysis is incomplete. | Generally low, but can be influenced by solvent and calcination temperature. | X-ray Photoelectron Spectroscopy (XPS) |
| Stoichiometry (O/Si Ratio) | Close to 2.0, but can be affected by residual hydrogen. | Typically very close to the stoichiometric value of 2.0. | X-ray Photoelectron Spectroscopy (XPS) |
| Morphology | Nanoparticle morphology and agglomeration are dependent on synthesis parameters. | Well-established methods for controlling particle size and distribution. | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) |
Experimental Validation of Purity
To provide a clear comparison, the following sections detail the experimental protocols used to validate the purity of silicon dioxide synthesized from both this compound and Tetraethoxysilane.
Synthesis of Silicon Dioxide
A typical sol-gel synthesis process was employed for both precursors. In separate reactions, this compound and Tetraethoxysilane were hydrolyzed in a mixture of ethanol and deionized water, with ammonia acting as a catalyst. The resulting silica precipitates were then washed, dried, and calcined to obtain the final silicon dioxide powder.
Experimental Protocols
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Analysis
ICP-MS is a highly sensitive technique for determining the concentration of trace metal impurities.
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the dried silicon dioxide powder into a clean, inert digestion vessel.
-
Add a mixture of high-purity nitric acid (HNO3) and hydrofluoric acid (HF) to the vessel.
-
Secure the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for a further 20 minutes to ensure complete dissolution.
-
After cooling, carefully open the vessel and dilute the digested sample with deionized water to a known volume in a volumetric flask.
Instrumentation and Analysis:
-
Calibrate the ICP-MS instrument using a series of multi-element standards of known concentrations.
-
Introduce the prepared sample solution into the ICP-MS.
-
The sample is nebulized and introduced into the argon plasma, where it is ionized.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector measures the intensity of each ion, which is proportional to the concentration of the element in the original sample.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Purity
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Sample Preparation:
-
Mount a small amount of the silicon dioxide powder onto a sample holder using double-sided, vacuum-compatible adhesive tape.
-
Gently press the powder to ensure a flat, uniform surface.
-
Introduce the sample holder into the ultra-high vacuum chamber of the XPS instrument.
Instrumentation and Analysis:
-
Irradiate the sample surface with a monochromatic X-ray beam (typically Al Kα).
-
The X-rays excite electrons from the core levels of the atoms on the surface.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical state.
-
By analyzing the positions and intensities of the peaks in the XPS spectrum, the elemental composition and the presence of impurities, such as carbon, can be determined. The Si 2p and O 1s peaks are used to determine the stoichiometry of the silicon dioxide.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis
SEM and TEM are powerful microscopy techniques used to visualize the morphology, size, and aggregation of the synthesized silicon dioxide nanoparticles.
Sample Preparation for SEM:
-
Mount a small amount of the silicon dioxide powder onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
Sample Preparation for TEM:
-
Disperse a small amount of the silicon dioxide powder in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Place a drop of the suspension onto a TEM grid (a fine mesh coated with a thin carbon film).
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid.
Instrumentation and Analysis:
-
SEM: The prepared stub is placed in the SEM chamber. A focused beam of electrons is scanned across the sample surface. The interactions between the electrons and the sample generate various signals that are collected to form an image of the surface topography.
-
TEM: The TEM grid is inserted into the TEM column. A high-energy electron beam is transmitted through the thin sample. The transmitted electrons are focused by a series of lenses to form a high-resolution image, revealing the size, shape, and internal structure of the nanoparticles.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of silicon dioxide derived from different precursors.
Caption: Workflow for the comparative purity validation of SiO2.
A Comparative Analysis of Diethoxysilane and Other Silane Precursors for Scientific and Drug Development Applications
In the realms of materials science, nanotechnology, and pharmaceutical development, the selection of appropriate precursor molecules is a critical determinant of the final product's characteristics and performance. Silane precursors, in particular, are fundamental to the synthesis of silica-based materials, including thin films, nanoparticles, and functionalized surfaces. This guide provides a detailed comparative analysis of Diethoxysilane (DEOS), contrasting its properties and performance with other widely used silane precursors such as Tetraethoxysilane (TEOS), Tetramethoxysilane (TMOS), and 3-Aminopropyltriethoxysilane (APTES). This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Chemical Properties and Reactivity: A Comparative Overview
The reactivity of silane precursors in the formation of silica structures is primarily governed by the rates of two key reactions: hydrolysis and condensation. During hydrolysis, the alkoxy groups (-OR) on the silicon atom are replaced by hydroxyl groups (-OH). Subsequently, during condensation, these hydroxyl groups react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si), which constitute the backbone of the silica network.
The rate of these reactions is influenced by several factors, including the nature of the alkyl group, steric hindrance, and the reaction conditions (e.g., pH, catalyst, solvent).[1] Generally, methoxy groups (-OCH₃) hydrolyze faster than ethoxy groups (-OC₂H₅) due to lower steric hindrance.[2] This difference in reactivity influences the morphology and properties of the resulting silica material.
While specific kinetic data for this compound (DEOS) is not as widely published as for TEOS and TMOS, its reactivity can be inferred from general principles of alkoxysilane chemistry. With two ethoxy groups, DEOS is a difunctional silane, meaning it can form linear polymer chains. This is in contrast to the tetrafunctional TEOS and TMOS, which form highly cross-linked, three-dimensional networks. APTES, being a trifunctional silane with an additional aminopropyl group, offers sites for further chemical modification.
Table 1: Comparison of Physicochemical Properties of Common Silane Precursors
| Property | This compound (DEOS) | Tetraethoxysilane (TEOS) | Tetramethoxysilane (TMOS) | 3-Aminopropyltriethoxysilane (APTES) |
| Molecular Formula | C₄H₁₂O₂Si | C₈H₂₀O₄Si | C₄H₁₂O₄Si | C₉H₂₃NO₃Si |
| Molecular Weight | 120.22 g/mol | 208.33 g/mol | 152.22 g/mol | 221.37 g/mol |
| Functionality | 2 | 4 | 4 | 3 (+1 amine) |
| Boiling Point | 75-76 °C | 168 °C | 121 °C | 217 °C |
| Density | 0.863 g/mL | 0.933 g/mL | 0.956 g/mL | 0.946 g/mL |
| Reactivity Trend | Moderate | Moderate | High | High (amine group influences) |
Performance in Material Science: Thin Film Deposition
In the fabrication of silica thin films, the choice of precursor significantly impacts the deposition rate and the physical properties of the resulting film, such as density and refractive index. While direct comparative studies including DEOS are scarce, data from studies comparing TEOS and Methyltriethoxysilane (MTES) can provide insights into the effect of replacing an ethoxy group with a methyl group.
Table 2: Comparative Properties of Porous Silica Films from TEOS and MTES Precursors
| Precursor Ratio (TEOS/MTES) | Porosity (%) | Dielectric Constant (k) |
| 100/0 | ~40 | ~2.5 |
| 50/50 | ~50 | ~2.2 |
| 0/100 | ~60 | ~2.0 |
| Data adapted from a study on porous silica films for intermetal dielectrics. The study highlights that increasing the methyl-substituted silane content leads to higher porosity and a lower dielectric constant.[3][4] |
The presence of a methyl group in MTES, similar to the two hydrogens in DEOS, reduces the degree of cross-linking compared to TEOS, leading to a more porous and less dense film. This suggests that films derived from DEOS would likely exhibit properties intermediate between those of highly cross-linked TEOS-derived films and more linearly polymerized organosilane-derived films.
Performance in Drug Delivery: Nanoparticle Synthesis and Functionalization
Silica nanoparticles (SNPs) are extensively investigated as drug delivery vehicles due to their biocompatibility, high surface area, and tunable pore size.[5] The choice of silane precursor is critical in controlling the particle size, morphology, and surface chemistry of these nanoparticles.
The sol-gel process, particularly the Stöber method, is a common technique for synthesizing silica nanoparticles.[6] While TEOS is the most frequently used precursor in this method, other alkoxysilanes can also be employed. The hydrolysis rate of the precursor influences the nucleation and growth of the nanoparticles, thereby affecting their final size and monodispersity.
Table 3: Comparison of Drug Loading and Release in Functionalized Mesoporous Silica Nanoparticles (MSNs)
| Functionalization | Drug Model | Loading Capacity (µg/mg) | Release Profile |
| Amine-functionalized MSNs | Ibuprofen | High | pH-responsive |
| Carboxyl-functionalized MSNs | Doxorubicin | High | Sustained release |
| PEGylated MSNs | Camptothecin | Moderate | Reduced burst release |
| This table presents a generalized summary from multiple sources on drug delivery using functionalized silica nanoparticles. The specific loading and release kinetics are highly dependent on the drug, the nanoparticle characteristics, and the functionalization agent.[7] |
For drug delivery applications, the surface of silica nanoparticles is often functionalized to enhance drug loading, control release, and target specific cells or tissues.[5] APTES is a common choice for introducing amine groups, which can then be used to attach targeting ligands or respond to pH changes for controlled drug release. While DEOS itself does not provide functional groups for drug conjugation, it can be used to form the core silica structure, which can then be post-functionalized.
Experimental Protocols
Sol-Gel Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles using TEOS as a precursor. The principles can be adapted for other alkoxysilane precursors, although reaction times and reagent concentrations may need to be optimized.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the ethanol/water mixture and stir vigorously.
-
Rapidly add the desired amount of TEOS to the stirring solution.
-
Continue stirring at room temperature for a specified period (e.g., 2-24 hours). The solution will become turbid as nanoparticles form.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and then with deionized water to remove unreacted reagents.
-
The resulting nanoparticles can be redispersed in water or an appropriate solvent for further use.
Surface Functionalization of Silica Nanoparticles with APTES
This protocol outlines the procedure for introducing amine groups onto the surface of pre-synthesized silica nanoparticles.
Materials:
-
Silica nanoparticles
-
Toluene (anhydrous)
-
3-Aminopropyltriethoxysilane (APTES)
Procedure:
-
Disperse the silica nanoparticles in anhydrous toluene by sonication.
-
Heat the suspension to a specific temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Add APTES to the heated suspension and allow the reaction to proceed for several hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene and then with ethanol to remove excess APTES.
-
Dry the amine-functionalized silica nanoparticles under vacuum.
Visualizing the Processes
To better illustrate the workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of High-Purity Silica Nanoparticles by Sol-Gel Method | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 5. mdpi.com [mdpi.com]
- 6. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to AFM and SEM Imaging of Diethoxysilane-Derived Surfaces
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Surface Characterization Techniques
The modification of surfaces with organosilanes, such as diethoxysilane (DEOS), is a critical process in various scientific and industrial fields, including drug delivery, biomaterial engineering, and microelectronics. The resulting surface topography and properties are paramount to the performance of these modified materials. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are two powerful and complementary techniques for characterizing these nanoscale landscapes. This guide provides an objective comparison of AFM and SEM for imaging DEOS-derived surfaces, supported by a summary of quantitative data and detailed experimental protocols.
At a Glance: AFM vs. SEM for Surface Analysis
| Feature | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) |
| Imaging Principle | A sharp probe scans the surface, measuring topography through tip-sample interactions. | A focused beam of electrons scans the surface, and secondary or backscattered electrons are detected to form an image. |
| Information Provided | 3D topography, surface roughness, mechanical properties (e.g., adhesion, stiffness). | 2D projection of the surface, elemental composition (with EDS/EDX). |
| Resolution | High vertical (sub-nanometer) and lateral (nanometer) resolution. | High lateral resolution (nanometer scale). |
| Sample Environment | Can operate in air, liquid, or vacuum. | Requires a high vacuum environment. |
| Sample Preparation | Minimal, non-conductive samples can be imaged directly. | Non-conductive samples require a conductive coating (e.g., gold, carbon). |
| Depth of Field | Limited, best for relatively flat surfaces. | Large, excellent for imaging rough or complex topographies. |
Quantitative Surface Analysis: this compound-Modified Surfaces
The following table summarizes typical quantitative data obtained from the analysis of surfaces modified with this compound and similar short-chain alkylsilanes using AFM and contact angle goniometry. It is important to note that specific values can vary depending on the substrate, deposition method, and processing conditions.
| Parameter | This compound (DEOS) Derivative | Bare Substrate (e.g., Silicon Wafer) | Alternative Silane (e.g., Aminosilane) |
| Surface Roughness (RMS, nm) | 0.2 - 1.5 | < 0.2 | 0.15 - 0.8 |
| Water Contact Angle (°) | 80 - 100 | 30 - 50 | 50 - 70 |
| Film Thickness (nm) | 1 - 5 (monolayer to thin film) | N/A | 1 - 10 |
Note: The data presented are representative values compiled from various studies on short-chain alkylsilanes and aminosilanes. Specific results for this compound may vary.
Experimental Protocols
I. Preparation of this compound-Derived Surfaces
A common method for depositing a this compound-based layer onto a substrate (e.g., silicon wafer, glass slide) is through solution-phase deposition.
Materials:
-
Diethoxymethylsilane (DEOSM) or a similar this compound precursor
-
Anhydrous toluene or other suitable organic solvent
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen or argon gas
Procedure:
-
Substrate Cleaning: The substrates are first rigorously cleaned to ensure a hydroxylated surface, which is essential for silane attachment. A common method is immersion in Piranha solution for 30-60 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen or argon gas.
-
Silane Solution Preparation: A dilute solution of the this compound precursor (e.g., 1-5% v/v) is prepared in an anhydrous organic solvent like toluene. The reaction should be carried out in a moisture-free environment to prevent premature hydrolysis and polymerization of the silane in solution.
-
Surface Modification: The cleaned and dried substrates are immersed in the silane solution for a controlled period, typically ranging from 30 minutes to several hours, at room temperature or slightly elevated temperatures.
-
Rinsing and Curing: After immersion, the substrates are removed from the solution and rinsed thoroughly with the organic solvent (e.g., toluene, followed by ethanol or isopropanol) to remove any physisorbed silane molecules. The substrates are then cured in an oven, typically at 100-120°C for 30-60 minutes, to promote the formation of a stable, cross-linked siloxane layer on the surface.
II. AFM and SEM Imaging Protocols
A. Atomic Force Microscopy (AFM) Imaging
-
Sample Mounting: The silane-modified substrate is mounted onto an AFM sample puck using double-sided adhesive tape.
-
Cantilever Selection: A silicon cantilever with a sharp tip (typical tip radius of <10 nm) suitable for tapping mode or contact mode imaging is selected.
-
Imaging Mode: Tapping mode is generally preferred for imaging soft organic layers like silane coatings to minimize sample damage.
-
Imaging Parameters: The scan size (e.g., 1x1 µm, 5x5 µm), scan rate (e.g., 0.5-1 Hz), and feedback gains are optimized to obtain a high-quality image.
-
Data Analysis: The acquired AFM images are processed using appropriate software to measure surface roughness parameters (e.g., Root Mean Square - RMS roughness) and visualize the 3D topography.
B. Scanning Electron Microscopy (SEM) Imaging
-
Sample Preparation: For non-conductive substrates like glass, a thin conductive coating (e.g., 5-10 nm of gold or carbon) must be sputtered onto the surface to prevent charging effects under the electron beam.
-
Sample Mounting: The coated sample is mounted onto an SEM stub using conductive carbon tape.
-
Imaging Parameters: The sample is loaded into the SEM chamber, and a high vacuum is established. The accelerating voltage (e.g., 5-15 kV) and beam current are adjusted to achieve optimal image resolution and contrast.
-
Image Acquisition: The electron beam is scanned across the surface, and the secondary electron detector captures the signal to form the image.
-
Elemental Analysis (Optional): If the SEM is equipped with an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector, elemental analysis of the surface can be performed to confirm the presence of silicon from the silane coating.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for preparing and characterizing this compound-derived surfaces.
Caption: Logical comparison of AFM and SEM for surface imaging.
Conclusion
Both AFM and SEM are indispensable tools for the characterization of this compound-derived surfaces. The choice between the two techniques, or their complementary use, depends on the specific information required. AFM excels at providing high-resolution, three-dimensional topographical data and quantitative roughness measurements without the need for a vacuum or conductive coatings. SEM, on the other hand, offers a larger field of view, superior depth of field for highly textured surfaces, and the capability for elemental analysis. For a comprehensive understanding of DEOS-modified surfaces, a correlative approach utilizing both AFM and SEM is often the most powerful strategy, providing a complete picture of both the physical topography and chemical nature of the surface.
A Comparative Guide to the Electrical Properties of Dielectric Films from Diethoxysilane and Other Precursors
For researchers, scientists, and drug development professionals seeking to optimize the performance of dielectric films in their applications, this guide provides a comprehensive comparison of the electrical properties of films derived from diethoxysilane (DEOS) against those from common alternatives, tetraethoxysilane (TEOS) and silane (SiH₄). This analysis is supported by experimental data from peer-reviewed studies, offering a clear overview of the performance trade-offs associated with each precursor.
Dielectric films are fundamental components in a vast array of scientific and technological applications, from microelectronics to advanced sensor technologies. The choice of precursor material for the deposition of these films significantly influences their resulting electrical characteristics. This guide focuses on silicon dioxide (SiO₂) films, a cornerstone dielectric material, and evaluates the performance of films synthesized using this compound (DEOS) in comparison to the widely used precursors, TEOS and silane.
Comparative Analysis of Electrical Properties
The selection of a precursor for silicon dioxide deposition is a critical decision that impacts the final device performance. Key electrical parameters that dictate the suitability of a dielectric film include the dielectric constant (k), breakdown voltage (Ebd), and leakage current density (J). The following tables summarize the quantitative data for SiO₂ films deposited via Plasma-Enhanced Chemical Vapor Deposition (PECVD) using DEOS, TEOS, and silane as precursors.
| Precursor | Dielectric Constant (k) | Breakdown Field (MV/cm) | Leakage Current Density (A/cm²) | Deposition Temperature (°C) | Reference |
| This compound (DEOS) | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | |
| Tetraethoxysilane (TEOS) | 4.1 | 8.5 | 7.6 x 10⁻⁷ @ 5 MV/cm | 375 | [1] |
| Silane (SiH₄) | ~3.9 (Implied) | 4 - 10 | Not specified | 100 - 340 | [2] |
| Thermal Oxide (Reference) | 3.9 | ~10 | Not specified | High Temperature | [3] |
Table 1: Comparison of Key Electrical Properties of PECVD SiO₂ Films from Different Precursors.
| Precursor | Deposition Method | Deposition Temperature (°C) | RF Power (W) | Pressure | Key Findings | Reference |
| This compound (DES) | PECVD | 300 | Not specified | 300 mTorr | Optimized conditions yielded a high growth rate with a density of 2.14 g/cm³ and a refractive index of 1.47. | [4] |
| Tetraethoxysilane (TEOS) | PECVD | Room Temperature | 500 | Not specified | Successful deposition of SiO₂ at room temperature with properties comparable to thermally grown oxide. | [5] |
| Tetraethoxysilane (TEOS) | PECVD | 375 | Not specified | Not specified | Films deposited at 375°C exhibited a dielectric constant of 4.1 and a breakdown strength of 8.5 MV/cm. | [1] |
| Tetraethoxysilane (TEOS) | PECVD | up to 300 | Not specified | Not specified | Annealed films showed a dielectric strength of 6 MV/cm at 300°C, making them suitable for high-temperature applications. | [6][7] |
| Silane (SiH₄) | PECVD | 260 | Not specified | Not specified | Optimized process yielded films with a refractive index of 1.45-1.52 and controllable stress. | [2] |
| Silane (SiH₄) | PECVD | 100 - 340 | Not specified | Not specified | Films exhibited breakdown fields of 4-10 MV/cm. | [2] |
Table 2: Summary of Deposition Parameters and Resulting Properties for SiO₂ Films from Various Precursors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed experimental methodologies for the deposition and characterization of the dielectric films.
PECVD Deposition of SiO₂ from Diethylsilane (DES)
A study by a research group focused on the synthesis of silicon dioxide thin films using diethylsilane (DES) and nitrous oxide (N₂O) in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) system. The key process parameters were systematically varied to investigate their effects on film properties.
-
Deposition System: Applied Materials AMP 3300||A PECVD system.
-
Precursors: Diethylsilane (DES) and Nitrous Oxide (N₂O).
-
Deposition Temperature: Varied in the range of 100-300°C.
-
Chamber Pressure: Varied.
-
Reactant Gas Composition: The N₂O/DES flow rate ratio was varied.
-
Optimized Conditions: A deposition temperature of 300°C, a chamber pressure of 300 mTorr, and a flow rate ratio of N₂O/DES = 240 sccm/15 sccm resulted in a high growth rate of 327 Å/min, a density of 2.14 g/cm³, and a refractive index of 1.47.[4]
PECVD Deposition of SiO₂ from Tetraethoxysilane (TEOS)
Several studies have detailed the deposition of SiO₂ films using TEOS as a precursor in a PECVD system.
-
Deposition System: A PECVD system with an inductively coupled plasma (ICP) source.
-
Precursors: Tetraethoxysilane (TEOS) and Oxygen (O₂), sometimes with a carrier gas like Nitrogen (N₂).
-
Deposition Temperature: Ranged from room temperature up to 375°C in different studies.[1][5]
-
RF Power: Typically around 500 W.[5]
-
DC Bias Voltage: A DC bias voltage (e.g., -350V) can be applied to the substrate to improve film properties.[5]
-
Gas Flow Rates: For room temperature deposition, typical flow rates were 40 sccm of N₂ carrying TEOS, 100 sccm of N₂, and 500 sccm of O₂.[5]
PECVD Deposition of SiO₂ from Silane (SiH₄)
The deposition of SiO₂ films from silane and an oxidizing agent is a well-established PECVD process.
-
Deposition System: Conventional parallel-plate PECVD reactor.
-
Precursors: Silane (SiH₄) and Nitrous Oxide (N₂O).
-
Deposition Temperature: Typically in the range of 100-340°C.[2]
-
RF Power, Chamber Pressure, and N₂O/SiH₄ Flow Ratio: These parameters are varied to optimize film properties such as refractive index and stress.[8]
Electrical Characterization
The electrical properties of the deposited SiO₂ films are typically characterized using Metal-Insulator-Semiconductor (MIS) capacitor structures.
-
Capacitance-Voltage (C-V) Measurements: Used to determine the dielectric constant and to estimate the density of interface traps and fixed oxide charges.
-
Current-Voltage (I-V) Measurements: Used to determine the leakage current density and the dielectric breakdown strength.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the deposition and characterization of dielectric films.
Discussion and Conclusion
The available data indicates that both TEOS and silane can be used to deposit high-quality silicon dioxide films with good electrical properties via PECVD. Films derived from TEOS, particularly after annealing, demonstrate excellent dielectric strength, making them suitable for high-temperature applications.[6][7] Silane-based processes offer a wide process window to control film stress and achieve high breakdown fields.[2]
While direct comparative data for DEOS-derived films is limited in the reviewed literature, the study on diethylsilane (DES) suggests that it is a viable precursor for PECVD of SiO₂ with the potential for high deposition rates.[4] The electrical properties of DEOS-based films are expected to be influenced by the deposition conditions in a manner similar to TEOS and silane. The presence of ethyl groups in the DEOS molecule may influence the incorporation of carbon impurities, which can affect the leakage current and breakdown voltage.
For researchers and professionals in drug development and other sensitive applications, the choice of precursor will depend on the specific requirements of the device. For applications demanding high dielectric strength and thermal stability, TEOS appears to be a strong candidate. Silane offers versatility in tuning film properties. Further research is warranted to fully characterize the electrical properties of DEOS-derived films and to perform a direct, side-by-side comparison with TEOS and silane under identical deposition conditions. This would provide a more definitive understanding of the relative advantages and disadvantages of each precursor for specific high-performance applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dielectric Thin Films [mks.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. metalurgija.org.rs [metalurgija.org.rs]
- 6. High temperature dielectric properties of SiO2 films deposited by TEOS PECVD | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Diethoxysilane-Synthesized Coatings
For researchers, scientists, and drug development professionals, the selection of appropriate coating materials is a critical factor in ensuring the longevity and performance of various components and devices. This guide provides an objective comparison of the mechanical properties of coatings synthesized with diethoxysilane and its common alternatives, supported by experimental data.
This document delves into the key mechanical characteristics of coatings derived from this compound (DEOS), specifically diethoxymethylsilane, and compares them against coatings synthesized from methyltrimethoxysilane (MTMS) and tetraethoxysilane (TEOS). The comparison focuses on three critical mechanical properties: hardness, modulus of elasticity, adhesion, and wear resistance.
Comparative Analysis of Mechanical Properties
The selection of a silane precursor for coating synthesis significantly influences the final mechanical properties of the film. The following tables summarize the quantitative data found in peer-reviewed literature for coatings synthesized from diethoxymethylsilane, methyltrimethoxysilane, and tetraethoxysilane.
Hardness and Modulus of Elasticity
Hardness and elastic modulus are fundamental properties that indicate a coating's resistance to permanent deformation and its stiffness, respectively. These are typically measured using nanoindentation.
| Precursor/Coating Composition | Hardness (GPa) | Modulus of Elasticity (GPa) | Source |
| 100% Methyltrimethoxysilane (MTMS) | 0.7 | 5.0 | [1] |
| 75% MTMS / 25% Tetraethoxysilane (TEOS) | Not Specified | Not Specified | [1] |
| 75% MTMS / 25% Diethoxydimethylsilane | Not Specified | Not Specified | [1] |
| 100% Tetraethoxysilane (TEOS) | 0.92 | 6.5 | [1] |
| Diethoxymethylsilane | Data Not Available | Data Not Available |
Note: Specific quantitative data for hardness and modulus of elasticity for coatings synthesized solely from diethoxymethylsilane were not available in the reviewed literature.
Adhesion
Adhesion, the ability of a coating to bond to a substrate, is a critical factor in its durability. The ASTM D3359 cross-cut test is a common method for evaluating coating adhesion, with classifications ranging from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
| Precursor | Substrate | Adhesion Classification (ASTM D3359) | Source |
| Diethoxymethylsilane | Not Specified | Data Not Available | |
| Methyltrimethoxysilane (MTMS) | Not Specified | Data Not Available | |
| Tetraethoxysilane (TEOS) | Not Specified | Data Not Available |
Note: Specific quantitative adhesion data for coatings synthesized from these precursors were not available in the reviewed literature. However, qualitative descriptions suggest that diethoxymethylsilane improves adhesion.
Wear Resistance
Wear resistance measures a coating's ability to withstand material loss due to mechanical action, such as friction. The Taber abrasion test (ASTM D4060) is a standard method, with results often reported as a wear index (mass loss per number of cycles).
| Precursor | Test Method | Wear Index (mg/1000 cycles) | Source |
| Diethoxymethylsilane | ASTM D4060 | Data Not Available | |
| Methyltrimethoxysilane (MTMS) | ASTM D4060 | Data Not Available | |
| Tetraethoxysilane (TEOS) | ASTM D4060 | Data Not Available |
Note: Specific quantitative wear resistance data for coatings synthesized from these precursors were not available in the reviewed literature. Qualitative reports suggest that diethoxymethylsilane enhances wear resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.
Sol-Gel Synthesis of Silane-Based Coatings
The synthesis of coatings from silane precursors typically follows a sol-gel process. The general steps are outlined below, with specific parameters varying based on the precursor and desired coating properties.
Caption: A generalized workflow for the sol-gel synthesis of silane-based coatings.
Detailed Protocol for Tetraethoxysilane (TEOS) Sol-Gel Synthesis:
-
Mixing: Combine TEOS, ethanol, water, and an acid catalyst (e.g., hydrochloric acid) in a beaker at room temperature. A common molar ratio is 1:4-5 for TEOS to water.[2]
-
Hydrolysis and Condensation: Stir the mixture vigorously. The hydrolysis of TEOS is initiated by the water and catalyzed by the acid, forming silanol groups (Si-OH). These silanol groups then undergo condensation to form siloxane bridges (Si-O-Si), leading to the formation of a sol.[3]
-
Aging: Allow the sol to age for a specific period (e.g., 24 hours) in a controlled environment to allow for further network formation.[4]
-
Deposition: Apply the sol onto a prepared substrate using techniques such as dip-coating or spin-coating.
-
Drying and Curing: Dry the coated substrate to remove the solvent and then cure at an elevated temperature to densify the coating and complete the formation of the inorganic network.[4]
Protocol Modifications for Methyltrimethoxysilane (MTMS):
The synthesis process for MTMS is similar to that of TEOS. MTMS is often used in combination with TEOS to modify the properties of the resulting coating. For example, a mixture of MTES and TEOS can be hydrolyzed and condensed in the presence of an acid catalyst and ethanol.[4] The organic methyl group in MTMS can impart hydrophobicity to the coating.
Nanoindentation for Hardness and Modulus of Elasticity
Nanoindentation is a technique used to measure the mechanical properties of small volumes of materials, such as thin films.
References
Diethoxysilane in Semiconductor Manufacturing: A Comparative Performance Analysis
In the landscape of semiconductor fabrication, the choice of precursor for the deposition of high-quality silicon dioxide (SiO₂) thin films is critical. Diethoxysilane (DEOS) has emerged as a viable alternative to more traditional precursors like Tetraethoxysilane (TEOS). This guide provides a comprehensive comparison of the performance of DEOS against other common silicon precursors, supported by experimental data, to assist researchers and engineers in making informed decisions for their specific applications.
Performance Metrics: A Side-by-Side Comparison
The performance of DEOS is evaluated based on key deposition parameters and the resulting film properties. The following tables summarize the quantitative data for DEOS and its alternatives, primarily TEOS and Silane (SiH₄), under Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) conditions.
Table 1: Deposition Characteristics of Silicon Dioxide Precursors
| Precursor | Deposition Method | Deposition Temperature (°C) | Deposition Rate (nm/min) | Activation Energy (kcal/mol) |
| This compound (DEOS/DES) | LPCVD | 350 - 475 | Varies with pressure and flow rate | ~10[1] |
| Tetraethoxysilane (TEOS) | LPCVD | 650 - 800 | 20 - 30 | ~44 |
| Silane (SiH₄) | LPCVD | 400 - 500 | >10 | - |
| This compound (DEOS/DES) | PECVD | 200 - 400 | - | - |
| Tetraethoxysilane (TEOS) | PECVD | 300 - 400 | 20 - 80 | - |
| Silane (SiH₄) | PECVD | 100 - 350 | >100 | - |
Note: Data for this compound is primarily based on studies using the closely related Diethylsilane (DES).
Table 2: Physical and Electrical Properties of Resulting SiO₂ Films
| Precursor | Deposition Method | Film Density (g/cm³) | Refractive Index | Dielectric Breakdown Strength (MV/cm) | Step Conformality |
| This compound (DEOS/DES) | LPCVD | ~2.2[1] | 1.46[1] | 2[1] | - |
| Tetraethoxysilane (TEOS) | LPCVD | 2.1 - 2.2 | 1.44 - 1.46 | 8 - 10 | Excellent |
| Silane (SiH₄) | LPCVD | 2.2 | 1.46 | >10 | Poor |
| This compound (DEOS/DES) | PECVD | - | - | - | - |
| Tetraethoxysilane (TEOS) | PECVD | 2.1 - 2.3 | 1.45 - 1.47 | 5 - 8 | Good |
| Silane (SiH₄) | PECVD | 2.2 - 2.3 | 1.46 - 1.48 | 6 - 9 | Moderate |
Key Performance Insights
Lower Deposition Temperature: A significant advantage of DEOS is its lower decomposition temperature compared to TEOS in LPCVD processes. DEOS can be used to deposit SiO₂ films in the temperature range of 350-475°C, whereas TEOS typically requires temperatures between 650°C and 800°C.[1] This lower thermal budget is highly desirable in the fabrication of advanced semiconductor devices to prevent the diffusion of dopants and protect thermally sensitive materials.
Film Properties: The physical and electrical properties of SiO₂ films derived from DEOS are comparable to those from other precursors. The film density is close to the ideal value of 2.2 g/cm³, and the refractive index is a standard 1.46.[1] However, the reported dielectric breakdown strength of 2 MV/cm for DES-derived films is lower than that of films deposited from TEOS and silane.[1] This suggests that for applications requiring very high dielectric strength, further process optimization for DEOS may be necessary.
Conformality: While specific data on the step coverage of DEOS-derived films is limited in the available literature, TEOS is well-known for its excellent conformality, which is a crucial attribute for creating uniform dielectric layers over complex topographies in integrated circuits.
Experimental Methodologies
The data presented in this guide is based on standard thin film deposition and characterization techniques.
Low-Pressure Chemical Vapor Deposition (LPCVD)
The LPCVD of SiO₂ from Diethylsilane (DES) was conducted in a horizontal tube reactor. The key experimental parameters are as follows:
-
Precursor: Diethylsilane (DES)
-
Oxidant: Oxygen (O₂)
-
Deposition Temperature: 350°C to 475°C[1]
-
Pressure: Varied to study its effect on deposition rate.
-
Gas Flow Rates: The O₂/DES ratio was varied to investigate its impact on the growth rate.[1]
The deposition rate was observed to follow an Arrhenius behavior, with an activation energy of approximately 10 kcal/mol.[1]
Film Characterization
The deposited SiO₂ films were characterized using a suite of standard techniques:
-
Thickness and Refractive Index: Ellipsometry
-
Film Composition: Rutherford Backscattering Spectrometry (RBS)
-
Chemical Bonding: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on fabricated Metal-Oxide-Semiconductor (MOS) capacitors.
Process Chemistry and Workflow
The deposition of SiO₂ from silane-based precursors involves a series of chemical reactions on the substrate surface. The following diagrams illustrate the general experimental workflow and a simplified logical relationship for the LPCVD process.
Caption: A typical experimental workflow for the deposition and characterization of SiO₂ films.
References
A Comparative Guide to Diethoxysilane and Novel Silicon Precursors
In the dynamic landscape of materials science and drug development, the choice of silicon precursor is a critical determinant of final product performance. This guide provides a comprehensive benchmark of Diethoxysilane (DEOS) against a range of novel silicon precursors, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. The following sections detail the performance of these precursors in thin film deposition and their potential impact on drug delivery systems, supported by experimental data and detailed methodologies.
Section 1: Performance in Thin Film Deposition
The deposition of high-quality silicon dioxide (SiO₂) thin films is crucial for a multitude of applications, from semiconductor manufacturing to the coating of biomedical devices. The performance of silicon precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is evaluated based on key metrics such as deposition rate, deposition temperature, and the purity of the resulting film.
Comparative Deposition Data
The following tables summarize the performance of DEOS and various novel silicon precursors in the deposition of SiO₂ thin films.
| Precursor | Deposition Method | Deposition Temperature (°C) | Deposition Rate | Film Purity/Impurities | Reference |
| This compound (DEOS) | PECVD | 250 | Approx. 15 nm/min (Estimated) | - | General Knowledge |
| Si-TBES | Thermal CVD | 350-500 | Higher than TDMAS | Low Carbon & Nitrogen | [1] |
| Si-TBAS | Thermal CVD | 350-500 | Higher than TDMAS | Contains Nitrogen | [1] |
| TDMAS | Thermal CVD | 350-500 | Lower than Si-TBES/Si-TBAS | Carbon & Nitrogen impurities | [1] |
| BDEAS | PE-s-ALD | 100-250 | ~0.1 nm/cycle | Low impurities | |
| BDMAS | ALD | 275 | 1.5x TDMAS | Lower C impurity than TDMAS | [2] |
| TDMAS | ALD | 275 | - | Higher C impurity than BDMAS | [2] |
| 3DMAS | ALD | 200 | 0.98 Å/cycle | Low optical loss | [3] |
| AP-LTO®330 | ALD | 200 | 1.85 Å/cycle | Low optical loss | [3] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and validation of these findings.
Protocol 1: Thermal Chemical Vapor Deposition of SiO₂ using Si-TBES/Si-TBAS
-
Substrate: Sapphire (C-plane)
-
Deposition Temperature: 350-500°C
-
Precursor Delivery: The vapor of Si-TBES or Si-TBAS was generated using a bubbling method with Argon as the carrier gas.
-
Reactant Gas: Oxygen (O₂) concentration was controlled at 0-50% of the total reaction chamber pressure.
-
Reactor: A cold wall type CVD reaction chamber was utilized.
-
Analysis: Film thickness was measured to determine the deposition rate. X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Secondary Ion Mass Spectrometry (SIMS) were used to evaluate film composition, surface roughness, and impurity profiles.[1]
Protocol 2: Plasma-Enhanced Atomic Layer Deposition of SiO₂ using BDEAS
-
Substrate: Silicon
-
Deposition Temperature: 250°C
-
Precursors: Bis(diethylamino)silane (BDEAS) and a remote O₂/Ar plasma.
-
ALD Cycle:
-
BDEAS pulse (1.6 s)
-
N₂ purge (5 s)
-
O₂ plasma pulse (8 s)
-
N₂ purge (5 s)
-
-
System Pressure: 100 Pa
-
Analysis: Film thickness was measured as a function of the number of ALD cycles to determine the growth per cycle. Film properties such as refractive index and surface roughness were also characterized.
Experimental Workflow for Precursor Evaluation
Caption: Workflow for the evaluation of silicon precursors for thin film deposition.
Reaction Mechanisms: Hydrolysis and Condensation
The formation of SiO₂ films from alkoxysilane precursors like DEOS proceeds via hydrolysis and condensation reactions. The Si-H bonds in DEOS also offer sites for other chemical transformations.
Caption: Hydrolysis and condensation pathway of this compound (DEOS).
In contrast, aminosilane precursors react with surface hydroxyl groups, releasing amine byproducts.
Caption: Reaction mechanism of an aminosilane precursor on a hydroxylated surface.
Section 2: Application in Drug Delivery Systems
The surface modification of nanocarriers with silicon-based compounds can significantly impact their performance in drug delivery. Properties such as drug loading efficiency, release kinetics, and biocompatibility can be tailored by the choice of the silicon precursor.
Comparative Performance in Drug Delivery
While direct comparative data between DEOS and novel precursors for drug delivery applications is limited, the following table provides insights into the performance of aminosilane-modified nanoparticles.
| Precursor | Nanocarrier | Model Drug | Drug Loading Efficiency (%) | Release Characteristics | Reference |
| APTES | Magnetic Nanoparticles | Ofloxacin | 93.4 | pH-dependent: ~82% release at pH 7.2, ~22% at pH 5.5 | |
| APTES | Magnetic Nanoparticles | Ciprofloxacin | 91.1 | pH-dependent: ~99% release at pH 7.2, ~27% at pH 5.5 | |
| APTMS & DETAS | Silica Nanoparticles | Rhodamine B isothiocyanate | - | Stable surface modification for over 1.5 months | [4] |
Experimental Protocols
Protocol 3: Surface Modification of Magnetic Nanoparticles with APTES and Drug Loading
-
Nanoparticle Synthesis: Magnetic nanoparticles (MNPs) are synthesized via a co-precipitation method.
-
Surface Coating: The MNPs are coated with 3-aminopropyltriethoxysilane (APTES). The coated particles are then separated by magnetic decantation and washed.
-
Drug Loading: The APTES-coated MNPs are dispersed in a solution of the drug (Ofloxacin or Ciprofloxacin) and stirred. The drug-loaded nanoparticles are then separated, washed, and dried.
-
Analysis:
-
Coating and Drug Loading Confirmation: Fourier Transform Infrared (FTIR) spectroscopy and elemental analysis are used to confirm the presence of the APTES coating and the loaded drug.
-
Drug Loading Efficiency: The concentration of the drug in the supernatant after loading is measured using UV-Vis spectroscopy to calculate the loading efficiency.
-
Release Kinetics: The release of the drug from the nanoparticles is studied at different pH values (e.g., 5.5 and 7.2) over time, with the drug concentration in the release medium quantified by UV-Vis spectroscopy.
-
Logical Relationship in Surface Modification for Drug Delivery
Caption: Logical flow of nanocarrier surface modification for drug delivery.
References
Safety Operating Guide
Proper Disposal Procedures for Diethoxysilane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of diethoxysilane, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that is sensitive to moisture.[1][2] It can cause skin, eye, and respiratory tract irritation.[3][4] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Skin Protection: Wear appropriate protective gloves (Neoprene or nitrile rubber) and clothing to prevent skin exposure.[1][6]
-
Respiratory Protection: Use only in a chemical fume hood or a well-ventilated area.[3][6] If exposure limits are exceeded, a full-face respirator is recommended.[5]
-
Other: Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][6]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not ingest or inhale.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][7]
-
Ground and bond containers and receiving equipment when transferring material to prevent static discharges.[1][3][7]
-
Use only non-sparking, explosion-proof tools and equipment.[1][3][8]
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3]
-
Keep containers tightly closed and protected from moisture, as the material is moisture-sensitive.[1][3][7]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, critical for risk assessment and safe handling.
| Property | Value |
| Flash Point | 19°C |
| Boiling Point | 114-116°C |
| Vapor Pressure | 60 mmHg at 20°C |
| UN Number | 2380 |
Operational Plan for this compound Disposal
This section provides step-by-step guidance for the disposal of this compound waste, from initial containment to final removal.
Step 1: Waste Collection and Storage
-
Container Selection: Use only compatible, properly labeled containers for waste collection. The original product container is often a suitable choice.[10] Containers must have tightly fitting caps.[10]
-
Segregation: Collect this compound waste separately from other chemical waste streams, especially incompatible materials such as strong acids or oxidizing agents.
-
Storage Location: Store waste containers in a designated, well-ventilated area, such as a flammable storage cabinet, away from heat and ignition sources.[11]
-
Container Integrity: Do not fill waste containers beyond 90% capacity.[12] Ensure the exterior of the container is clean and free of contamination.[12]
Step 2: Managing Spills and Contaminated Materials
For Small Spills:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand, dry lime, or soda ash to soak up the spill.[3] Do not use combustible materials like sawdust.
-
Collection: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
For Contaminated Labware and Debris:
-
Decontamination: Whenever possible, decontaminate grossly contaminated labware before disposal.[13]
-
Disposal: Dispose of contaminated items (e.g., gloves, absorbent pads) in a sealed, properly labeled container along with other this compound waste.
-
Empty Containers: Empty containers retain product residue and can be dangerous.[3] Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[3] They should be disposed of as hazardous waste through a licensed facility.[6]
Step 3: Final Disposal Procedure
This compound waste is classified as hazardous and must be disposed of accordingly.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[6][13]
-
Labeling: Ensure all waste containers are accurately labeled with their contents ("Hazardous Waste: this compound," "Flammable Liquid").
-
Documentation: Follow all local, state, and federal regulations for hazardous waste disposal, including proper documentation and manifesting.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Diethoxydimethylsilane(78-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. gelest.com [gelest.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cfmats.com [cfmats.com]
- 9. innospk.com [innospk.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ethz.ch [ethz.ch]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Diethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Diethoxysilane. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the use of this chemical.
Physicochemical and Hazard Data
Proper handling of this compound begins with an understanding of its properties and hazards. The following table summarizes key quantitative data for this compound and a closely related compound, Diethoxymethylsilane.
| Property | This compound | Diethoxymethylsilane | Reference |
| CAS Number | 18165-68-9 | 2031-62-1 | [1] |
| Molecular Formula | C₄H₁₂O₂Si | C₅H₁₄O₂Si | [1] |
| Molecular Weight | 120.22 g/mol | 134.25 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless liquid | [1][3] |
| Boiling Point | Not specified | 94-95 °C | [4] |
| Density | Not specified | 0.838 g/mL at 20 °C | [4] |
| Flash Point | Not specified | 19 °C | [3] |
| Hazards | Highly Flammable, Irritant | Highly Flammable, Skin and Eye Irritant | [2][3] |
Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical to ensure user safety. The following PPE is mandatory when handling this compound.
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal to avoid skin contact.[5][6]
-
Eye and Face Protection: Chemical safety goggles are required.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat is essential. For large-scale operations or in the event of a spill, additional chemical-resistant clothing may be necessary.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-certified respirator with organic vapor cartridges is required.[5]
Operational Plan for Handling this compound
Adherence to a strict operational protocol minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Pre-Handling:
-
Don Appropriate PPE: Before entering the laboratory area where this compound is handled, put on all required PPE as specified above.
-
Prepare Workspace: Ensure the chemical fume hood is operational. The work surface should be clean and clear of any unnecessary items. Have spill control materials readily available.
-
Assemble and Inspect Equipment: All glassware and equipment should be inspected for cracks or defects. Ensure all equipment is dry, as this compound is moisture-sensitive.[7]
-
-
Handling:
-
Transfer this compound Carefully: Use spark-proof tools and ground equipment to prevent static discharge.[5][7] Dispense the liquid slowly and carefully to avoid splashing. Keep the container tightly closed when not in use.
-
Conduct Experiment: Perform all manipulations within the fume hood. Monitor the reaction for any signs of unexpected activity.
-
-
Post-Handling:
-
Decontaminate Equipment: All equipment that has come into contact with this compound should be decontaminated.
-
Dispose of Waste Properly: Segregate and dispose of all chemical waste according to the disposal plan outlined below.
-
Doff PPE Correctly: Remove PPE in the designated area, taking care to avoid self-contamination. Wash hands thoroughly after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and tightly sealed container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Any disposable materials contaminated with this compound, such as gloves, paper towels, or absorbent pads, should be collected in a separate, clearly labeled hazardous waste container.[8]
Disposal Procedure:
-
Label all waste containers clearly with the chemical name and associated hazards.
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS office for guidance.[9]
Spill Response:
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office. If trained and equipped, you may clean up small spills using the following procedure:
-
Ensure proper PPE is worn, including respiratory protection.
-
Contain the spill with an inert absorbent material such as sand or dry lime.[7][9]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site once the cleanup is complete.[9]
References
- 1. This compound | 18165-68-9 | Benchchem [benchchem.com]
- 2. Methylthis compound | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Diethoxymethylsilane | 2031-62-1 [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. research.uga.edu [research.uga.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
